6-Heptyltetrahydro-2H-pyran-2-one-d7
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C12H22O2 |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
3,3,5,5,6-pentadeuterio-6-(1,1-dideuterioheptyl)oxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i8D2,9D2,10D2,11D |
InChIキー |
QRPLZGZHJABGRS-UISBTFFKSA-N |
異性体SMILES |
[2H]C1(CC(C(OC1=O)([2H])C([2H])([2H])CCCCCC)([2H])[2H])[2H] |
正規SMILES |
CCCCCCCC1CCCC(=O)O1 |
製品の起源 |
United States |
Foundational & Exploratory
Elucidation of the Molecular Structure of 6-Heptyltetrahydro-2H-pyran-2-one-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of 6-Heptyltetrahydro-2H-pyran-2-one-d7. This deuterated lactone serves as a critical internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays for pharmacokinetic and metabolic profiling of pharmaceuticals.[1][2][3] The incorporation of seven deuterium (B1214612) atoms enhances its utility as a tracer in various biological and chemical systems.[2] This document outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), that are pivotal for confirming the molecular structure, assessing isotopic purity, and ensuring the compound's suitability for its intended applications. Detailed experimental protocols and data presentation are provided to guide researchers in the comprehensive characterization of this and similar deuterated molecules.
Introduction
6-Heptyltetrahydro-2H-pyran-2-one, also known as δ-dodecalactone, is a naturally occurring lactone found in various fruits and dairy products. Its deuterated isotopologue, this compound, is a synthetic compound where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its application as an internal standard in quantitative analysis, as it is chemically identical to the analyte of interest but can be distinguished by its higher mass.[1][2][3] The precise structural confirmation and determination of isotopic enrichment are paramount for its reliable use in research and drug development. This guide details the analytical workflow for the complete structural characterization of this deuterated standard.
Analytical Methodologies and Data Presentation
The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's connectivity, isotopic composition, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise location of deuterium incorporation. By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated analogue, the absence of signals corresponding to the positions of deuterium substitution can be confirmed. Furthermore, ²H (Deuterium) NMR provides direct evidence of the deuterium atoms' chemical environments.
Table 1: Representative ¹H NMR Spectral Data Comparison
| Position | ¹H Chemical Shift (δ) of 6-Heptyltetrahydro-2H-pyran-2-one (ppm) | Expected ¹H Chemical Shift (δ) of this compound (ppm) | Expected Multiplicity |
| H-2 | 2.50 | 2.50 | t |
| H-3 | 1.85 | 1.85 | m |
| H-4 | 1.60 | 1.60 | m |
| H-5 | 1.70 | 1.70 | m |
| H-6 | 4.25 | 4.25 | m |
| Heptyl CH₂ | 1.20-1.50 | 1.20-1.50 | m |
| Heptyl CH₃ | 0.88 | 0.88 | t |
| Deuterated Positions | - | Absent or significantly reduced | - |
Note: The exact positions of the seven deuterium atoms would be confirmed by the absence of corresponding proton signals. The SMILES string CCCCCCC([2H])([2H])C(O1)([2H])C([2H])([2H])CC([2H])([2H])C1=O suggests deuteration at the 2, 3, 4, and 6 positions of the pyran ring and on the first carbon of the heptyl chain.[3] Actual chemical shifts may vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and determining the degree of isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅D₇O₂ |
| Molecular Weight (protium form) | 198.31 g/mol |
| Molecular Weight (d7 form) | 205.35 g/mol [2] |
| Isotopic Purity | Typically >98% |
Gas Chromatography (GC)
Gas chromatography is employed to assess the purity of the compound and separate it from any non-deuterated or partially deuterated species. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts from most GC stationary phases.[4]
Table 3: Gas Chromatography Parameters
| Parameter | Condition |
| Column | HP-5MS (or equivalent) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 60°C, ramp to 280°C |
| Retention Time | Dependent on specific conditions, but expected to be slightly shorter than the non-deuterated analogue.[4] |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible data for structural elucidation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
²H NMR Acquisition:
-
Switch the spectrometer to the deuterium frequency.
-
Acquire a one-dimensional ²H NMR spectrum to observe the signals of the incorporated deuterium atoms.
-
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Utilize a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 60°C and ramp up to 280°C.
-
-
MS Detection:
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range that includes the expected molecular ions of the deuterated and any potential non-deuterated species (e.g., m/z 50-300).
-
Analyze the resulting mass spectrum to confirm the molecular weight and fragmentation pattern.
-
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a deuterated compound like this compound.
References
Technical Guide: 6-Heptyltetrahydro-2H-pyran-2-one-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 6-Heptyltetrahydro-2H-pyran-2-one-d7, a deuterated analog of the naturally occurring δ-lactone, 6-Heptyltetrahydro-2H-pyran-2-one (also known as δ-dodecalactone). Due to the limited availability of data for the deuterated compound, this guide focuses on the properties and synthesis of the unlabeled compound, with the understanding that the deuterated version will exhibit very similar chemical and physical properties. The primary application of this compound is as an internal standard or tracer in quantitative analytical methods such as NMR, GC-MS, and LC-MS.[1]
Chemical and Physical Data
| Property | Value | Reference |
| Compound Name | 6-Heptyltetrahydro-2H-pyran-2-one | [2] |
| Synonyms | δ-Dodecalactone, 5-Hydroxydodecanoic acid lactone | [3] |
| CAS Number | 713-95-1 | [2] |
| Molecular Formula | C₁₂H₂₂O₂ | [2] |
| Molecular Weight | 198.31 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Fruity, creamy, coconut-like | [4] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in ethanol (B145695) and oils | [4] |
Deuterated Analog:
| Property | Value | Reference |
| Compound Name | This compound | |
| Molecular Formula | C₁₂H₁₅D₇O₂ | |
| Molecular Weight | 205.35 g/mol |
Experimental Protocols
The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one typically involves a three-step process. The synthesis of the deuterated analog would follow a similar pathway, utilizing a deuterated starting material.
1. Aldol (B89426) Condensation of Cyclopentanone (B42830) and Heptanal (B48729)
This initial step forms the carbon skeleton of the target molecule.
-
Materials: Cyclopentanone, Heptanal, Sodium hydroxide (B78521) (NaOH), Ethanol.
-
Procedure:
-
A solution of sodium hydroxide in ethanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
A mixture of cyclopentanone and heptanal is added dropwise to the cooled NaOH solution with constant stirring.
-
The reaction mixture is stirred for several hours at room temperature to allow for the aldol condensation to complete.
-
The mixture is then neutralized with a dilute acid (e.g., HCl) and the organic layer is separated.
-
The crude product, 2-(heptylidene)cyclopentanone, is purified by distillation under reduced pressure.
-
2. Catalytic Hydrogenation
The double bond in the intermediate is reduced in this step.
-
Materials: 2-(heptylidene)cyclopentanone, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, Ethanol.
-
Procedure:
-
The purified 2-(heptylidene)cyclopentanone is dissolved in ethanol in a hydrogenation apparatus.
-
A catalytic amount of Pd/C is added to the solution.
-
The apparatus is purged with hydrogen gas and the reaction is carried out under a hydrogen atmosphere with vigorous stirring until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 2-heptylcyclopentanone.
-
3. Baeyer-Villiger Oxidation
This final step involves the insertion of an oxygen atom into the cyclic ketone to form the lactone.
-
Materials: 2-heptylcyclopentanone, a peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA) or hydrogen peroxide with a catalyst, Dichloromethane.
-
Procedure:
-
2-heptylcyclopentanone is dissolved in a suitable solvent like dichloromethane.
-
The oxidizing agent (e.g., mCPBA) is added portion-wise to the solution at a controlled temperature (typically 0-25 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then washed with a reducing agent solution (e.g., sodium sulfite) to quench the excess peroxide, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The final product, 6-Heptyltetrahydro-2H-pyran-2-one, is purified by vacuum distillation.[5]
-
Spectroscopic Data
¹H NMR Spectral Data (Typical Ranges)
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH-O- (on the ring) | 4.1 - 4.4 | m |
| -CH₂-C=O (on the ring) | 2.3 - 2.6 | m |
| -CH₂- (ring) | 1.5 - 2.0 | m |
| -CH₂- (heptyl chain) | 1.2 - 1.6 | m |
| -CH₃ (heptyl chain) | 0.8 - 1.0 | t |
¹³C NMR Spectral Data (Typical Ranges)
| Carbon | Chemical Shift (ppm) |
| C=O (lactone) | 170 - 175 |
| -CH-O- (on the ring) | 75 - 85 |
| -CH₂- (ring and chain) | 20 - 40 |
| -CH₃ (heptyl chain) | ~14 |
Mass Spectrometry (Expected Fragmentation)
The mass spectrum of 6-Heptyltetrahydro-2H-pyran-2-one is expected to show a molecular ion peak (M⁺) at m/z = 198. Key fragmentation patterns would likely involve the loss of the heptyl side chain and fragmentation of the pyranone ring.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 6-Heptyltetrahydro-2H-pyran-2-one are limited, δ-lactones as a class are known to possess various biological activities, primarily antimicrobial properties.
Antimicrobial Activity
δ-Lactones have demonstrated inhibitory effects against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of the cell membrane and interference with cellular processes.
Quorum Sensing Inhibition
Some lactones have been shown to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence and biofilm formation.[6][7] By acting as antagonists to the signaling molecules (N-acyl homoserine lactones - AHLs) involved in QS, δ-lactones can potentially reduce the pathogenicity of certain bacteria.[8][9]
Below is a simplified diagram illustrating the general mechanism of quorum sensing and its potential inhibition by δ-lactones.
Caption: Quorum sensing and its inhibition by δ-lactones.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of 6-Heptyltetrahydro-2H-pyran-2-one.
Caption: Synthesis and characterization workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. delta-dodecalactone, 713-95-1 [thegoodscentscompany.com]
- 4. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. CN102942548B - Delta-dodecalactone synthesis method - Google Patents [patents.google.com]
- 6. Lactonase-mediated inhibition of quorum sensing largely alters phenotypes, proteome, and antimicrobial activities in Burkholderia thailandensis E264 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Flavor Lactone Mimicking AHL Quorum-Sensing Signals Exploits the Broad Affinity of the QsdR Regulator to Stimulate Transcription of the Rhodococcal qsd Operon Involved in Quorum-Quenching and Biocontrol Activities [frontiersin.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Characteristics of 6-Heptyltetrahydro-2H-pyran-2-one-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and extrapolated physical characteristics of 6-Heptyltetrahydro-2H-pyran-2-one-d7. Given its primary application as a deuterated internal standard in bioanalytical studies, this document also includes detailed experimental protocols for determining key physical properties and illustrates its use in a typical analytical workflow.
Core Physical and Chemical Data
This compound is the deuterated form of δ-dodecalactone. The incorporation of seven deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is a critical feature for its use as an internal standard in mass spectrometry.
| Property | This compound (Deuterated) | 6-Heptyltetrahydro-2H-pyran-2-one (Non-Deuterated Analog) |
| Synonyms | δ-Laurolactone-d7 | δ-Dodecalactone, (R)-delta-dodecalactone |
| Molecular Formula | C₁₂H₁₅D₇O₂ | C₁₂H₂₂O₂ |
| Molecular Weight | 205.35 g/mol | 198.31 g/mol |
| Appearance | Not explicitly stated; likely a colorless to pale yellow liquid | Colorless to pale yellow clear liquid (estimated) |
| Boiling Point | Not experimentally determined | 295.00 to 296.00 °C @ 760.00 mm Hg (estimated) |
| Water Solubility | Not experimentally determined | 41.54 mg/L @ 25 °C (estimated) |
| Solubility in other solvents | Not experimentally determined | Soluble in alcohol |
Experimental Protocols
The following sections detail standard methodologies for determining the key physical properties of a liquid organic compound like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is a fundamental physical property that can indicate the purity of a substance. The capillary method is a common and reliable technique for its determination.
Materials:
-
Small-scale distillation apparatus or a Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heating mantle or Bunsen burner
-
Liquid sample of this compound
Procedure:
-
A small amount of the liquid sample is placed into the fusion tube.
-
The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated slowly and uniformly in a Thiele tube or similar heating apparatus.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature at this point is recorded. This indicates that the vapor pressure of the liquid has equaled the atmospheric pressure.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility tests are crucial for understanding how a compound will behave in various matrices, which is particularly important for drug development and bioanalysis.
Materials:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Various solvents (e.g., water, ethanol, hexane)
-
Sample of this compound
Procedure for Qualitative Solubility:
-
Add approximately 1 mL of the chosen solvent to a clean test tube.
-
Add a small, measured amount (e.g., 10 mg) of the this compound sample to the solvent.
-
Vigorously shake or vortex the test tube for 1-2 minutes to ensure thorough mixing.
-
Visually inspect the solution. If the sample completely dissolves with no visible particles, it is considered soluble. If it remains as a separate phase or a suspension, it is deemed insoluble.
Procedure for Quantitative Solubility (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand, letting any undissolved solute settle.
-
Carefully extract a known volume of the supernatant (the clear liquid above the settled solid).
-
Analyze the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Application in Bioanalytical Workflow
Deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry. They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, allowing them to co-elute during chromatography and experience similar matrix effects, yet they are distinguishable by their mass. This ensures high accuracy and precision in quantifying the analyte of interest in complex biological matrices.
In-depth Technical Guide: 6-Heptyltetrahydro-2H-pyran-2-one-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Heptyltetrahydro-2H-pyran-2-one-d7, a deuterated analog of the saturated δ-lactone, also known as δ-laurolactone. This document details its molecular characteristics, applications in research and drug development, and insights into its biological activities.
Core Molecular Data
The incorporation of seven deuterium (B1214612) atoms into the 6-Heptyltetrahydro-2H-pyran-2-one structure results in a significant and measurable increase in its molecular weight. This key difference, while minimally affecting the compound's chemical properties, is fundamental to its primary application as an internal standard in quantitative mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Heptyltetrahydro-2H-pyran-2-one | C₁₂H₂₂O₂ | 198.30[1] |
| This compound | C₁₂H₁₅D₇O₂ | 205.35 [2] |
Synthesis and Isotopic Labeling
The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one, a δ-valerolactone derivative, can be achieved through various established methods for lactonization. Common strategies include the Baeyer-Villiger oxidation of the corresponding cyclic ketone (cyclopentyl heptyl ketone) or the dehydrogenation of 1,5-heptanediol.
-
Catalytic Hydrogen Isotope Exchange (HIE): This is a common and efficient method for introducing deuterium. It involves the use of a catalyst, such as palladium on carbon (Pd/C), and a deuterium source, like deuterium gas (D₂) or deuterated water (D₂O), to exchange hydrogen atoms for deuterium atoms at specific positions on the molecule.
-
Use of Deuterated Precursors: The synthesis can be designed to incorporate deuterium atoms from the outset by using deuterated starting materials.
Illustrative Experimental Workflow for Isotopic Labeling:
Caption: A generalized workflow for the synthesis and deuterium labeling of lactones.
Applications in Drug Development and Research
The primary utility of this compound in the pharmaceutical and research sectors is as an internal standard for quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).
Quantitative Analysis Workflow using a Deuterated Internal Standard:
References
- 1. The volatile 6-pentyl-2H-pyran-2-one from Trichoderma atroviride regulates Arabidopsis thaliana root morphogenesis via auxin signaling and ETHYLENE INSENSITIVE 2 functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium-Labeled Lactones: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, application, and analysis of deuterium-labeled lactones. These powerful research tools are instrumental in advancing drug discovery, metabolic studies, and pharmacokinetic analyses. By leveraging the kinetic isotope effect, deuterium (B1214612) labeling offers a strategic approach to modulate drug metabolism, enhance therapeutic profiles, and serve as superior internal standards for quantitative bioanalysis.
Introduction: The Power of the Deuterium Switch in Lactone Chemistry
Lactones are a diverse class of cyclic esters present in numerous natural products and pharmaceuticals. Their biological activity is often linked to their metabolic stability and pharmacokinetic profile. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a key tool for medicinal chemists. The substitution of hydrogen with deuterium at strategic positions within a lactone molecule can significantly alter its metabolic fate.[1]
The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, requiring more energy to break.[2] Since many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds as a rate-limiting step, selective deuteration can slow down metabolism.[2] This "deuterium switch" can lead to an improved pharmacokinetic profile, including increased drug exposure and a longer half-life.[3]
Furthermore, the distinct mass of deuterium makes these labeled compounds ideal internal standards for isotope dilution mass spectrometry, the gold standard for quantitative bioanalysis.[2]
Synthesis of Deuterium-Labeled Lactones
The introduction of deuterium into a lactone can be achieved through various synthetic strategies. The choice of method depends on the desired labeling position, the complexity of the molecule, and the required isotopic enrichment. Common approaches include reductive deuteration and the use of deuterated building blocks.
Reductive Deuteration: Synthesis of a Deuterium-Labeled γ-Valerolactone
A prime example of synthesizing a deuterated lactone is the preparation of 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone-d4 (DHPV-d4), a metabolite of proanthocyanidins.[4] This method involves the catalytic reduction of a double bond using deuterium gas.
Experimental Protocol: Synthesis of 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone-d4 [4]
-
Materials:
-
5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one (Intermediate II)
-
Deuterated methanol (B129727) (CD₃OD, >99.8 atom% D)
-
3% Palladium on carbon (Pd/C)
-
Deuterium gas (D₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diisopropylethylamine (DIPEA)
-
2(5H)-furanone
-
3,4-bis(benzyloxy)benzaldehyde
-
tert-butyldimethylsilyltrifluoromethanesulfonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
-
Procedure for Intermediate II Synthesis:
-
Under a nitrogen atmosphere, dissolve 2(5H)-furanone in dry THF.
-
Add DIPEA and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to -10 °C and add 3,4-bis(benzyloxy)benzaldehyde and tert-butyldimethylsilyltrifluoromethanesulfonate dropwise.
-
Stir for 2 hours at -10 °C, then add DBU.[4]
-
-
Procedure for Deuteration:
-
Dissolve the intermediate compound II in deuterated methanol in an oven-dried vial.
-
Add 3% Pd/C to the vial and seal it.
-
Remove air and moisture by performing vacuum/inert gas cycles.
-
Introduce deuterium gas at 1.8 bar.
-
Stir the reaction mixture overnight at room temperature under the deuterium atmosphere.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deuterated product.[4]
-
Synthesis of Other Deuterium-Labeled Lactones
The principles of deuteration can be extended to other lactone classes. For instance, deuterated γ-octa-, -deca-, and -dodecalactones have been prepared by the reduction of a protected hydroxypropiolic acid with deuterium gas.[5] The synthesis of more complex deuterated lactones, such as vitamin D lactone metabolites, often involves the use of deuterated A-ring synthons that are then coupled with the CD-ring portion of the molecule.[6] For macrocyclic lactones like tacrolimus (B1663567), multi-step syntheses starting from commercially available deuterated precursors are often employed.[7]
Applications in Research and Drug Development
Deuterium-labeled lactones are invaluable tools across various stages of research and development, from metabolic pathway elucidation to clinical candidate optimization.
Enhancing Pharmacokinetic Properties
Strategic deuteration of a lactone-containing drug can significantly improve its metabolic stability, leading to a more favorable pharmacokinetic profile. This can result in a longer half-life, increased plasma concentrations, and reduced clearance.[3]
Table 1: Comparison of In Vitro Metabolic Stability of Enzalutamide and its Deuterated Analog [8]
| Compound | Liver Microsomes | Intrinsic Clearance (CLint) Reduction | KH/KD |
| Enzalutamide | Rat | - | ~2 |
| d3-Enzalutamide | Rat | 49.7% | ~2 |
| Enzalutamide | Human | - | ~2 |
| d3-Enzalutamide | Human | 72.9% | ~2 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters of Enzalutamide and its Deuterated Analog in Rats (10 mg/kg oral dose) [8]
| Parameter | Enzalutamide | d3-Enzalutamide | % Change |
| Cmax (ng/mL) | 1,234 ± 156 | 1,667 ± 201 | +35% |
| AUC0–t (ng·h/mL) | 12,345 ± 2,345 | 24,987 ± 3,456 | +102% |
Experimental Protocol: In Vitro Metabolic Stability Assay [2]
-
Objective: To determine and compare the in vitro intrinsic clearance (CLint) of a deuterated lactone and its non-deuterated counterpart.
-
Materials:
-
Test compounds (deuterated and non-deuterated lactones)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Pre-incubate the liver microsomes with the test compounds in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
Use as Internal Standards in Quantitative Analysis
Deuterium-labeled lactones are the "gold standard" for internal standards in LC-MS/MS quantification due to their near-identical chemical and physical properties to the analyte of interest.[2] They co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.[9]
Experimental Protocol: Quantification of a Lactone in Plasma using a Deuterated Internal Standard [2]
-
Objective: To accurately quantify the concentration of a lactone drug in a plasma sample.
-
Materials:
-
Plasma samples (calibrators, quality controls, and unknown samples)
-
Deuterium-labeled lactone internal standard (IS) solution of a known concentration
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation:
-
To a known volume of each plasma sample, add a small, fixed volume of the deuterated lactone IS solution.
-
Vortex briefly to mix.
-
Add cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously and then centrifuge to pellet the proteins.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Use a suitable chromatographic method to separate the analyte and the IS.
-
Detect and quantify the analyte and IS using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the IS for each sample.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration for the calibrator samples.
-
Determine the concentration of the lactone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Visualizing Workflows and Pathways
Experimental Workflow for Deuterated Drug Development
The development of a deuterated lactone drug candidate follows a structured workflow from initial design to in vivo evaluation.
Proanthocyanidin (B93508) Biosynthesis Pathway
Deuterium-labeled γ-valerolactones are metabolites of proanthocyanidins, which are synthesized in plants through a specific branch of the flavonoid pathway.
Nrf2/ARE Signaling Pathway Modulation
Metabolites of proanthocyanidins, such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, have been shown to activate the Nrf2/ARE antioxidant signaling pathway.[10][11]
References
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Metabolite and Transcriptome Profiles of Proanthocyanidin Biosynthesis in the Development of Litchi Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative tacrolimus pharmacokinetics: normal versus mildly hepatically impaired subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Structural Analysis of 6-Heptyltetrahydro-2H-pyran-2-one-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptyltetrahydro-2H-pyran-2-one-d7 is the deuterated form of δ-dodecalactone. The incorporation of deuterium (B1214612) (a stable, heavy isotope of hydrogen) makes it an ideal internal standard for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its utility lies in its chemical similarity to the non-deuterated analyte, while its increased mass allows for clear differentiation in mass spectra. This guide provides an overview of the expected spectral data for this compound and detailed protocols for its analysis.
While specific experimental spectral data for this compound is not widely published, this document outlines the theoretical basis for its spectral characteristics and provides generalized experimental procedures.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅D₇O₂ | [3] |
| Molecular Weight | 205.35 g/mol | [3] |
| Synonyms | δ-Laurolactone-d7 | [1][2] |
Expected Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a molecular ion peak [M]⁺ that is 7 mass units higher than its non-deuterated counterpart, 6-Heptyltetrahydro-2H-pyran-2-one (Molecular Weight: 198.30 g/mol ).[4] The fragmentation pattern will be influenced by the position of the deuterium atoms.
Expected Data:
| Ion | Expected m/z | Notes |
| [M]⁺ | 205.35 | Molecular ion |
| [M-C₇H₁₅]⁺ | Varies | Loss of the heptyl-d7 side chain. The exact mass will depend on the fragmentation pattern of the deuterated chain. |
| Other Fragments | Varies | The fragmentation pattern can be predicted based on the known fragmentation of lactones, but the m/z values will be shifted by the presence of deuterium. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the positions of deuterium substitution will be absent. The coupling patterns of adjacent protons will also be simplified due to the absence of proton-deuteron coupling (in standard ¹H NMR). In ¹³C NMR, the carbons bonded to deuterium will show a characteristic triplet in a proton-coupled spectrum due to carbon-deuteron coupling and will have a lower intensity in a proton-decoupled spectrum.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | m | 1H | -CH-O- |
| ~2.5 | m | 2H | -CH₂-C=O |
| ~1.2-1.8 | m | ~8H | Ring and partial chain -CH₂- |
Note: The integration values are approximate and depend on the exact positions of the seven deuterium atoms on the heptyl chain.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O |
| ~80 | -CH-O- |
| ~30-40 | Carbons adjacent to carbonyl and oxygen |
| ~20-30 | Other aliphatic carbons |
Note: Carbons attached to deuterium will exhibit reduced signal intensity and may appear as multiplets in a proton-decoupled spectrum due to C-D coupling.
Experimental Protocols
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable for this type of compound.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
-
Visualizations
References
A Technical Guide to 6-Heptyltetrahydro-2H-pyran-2-one-d7 for Researchers and Drug Development Professionals
Introduction: This technical guide provides an in-depth overview of 6-Heptyltetrahydro-2H-pyran-2-one-d7, a deuterated analog of δ-dodecalactone. This isotopically labeled compound is a valuable tool for researchers, particularly in the fields of analytical chemistry, metabolomics, and drug development. Its primary application lies in its use as an internal standard for highly accurate and sensitive quantification of the corresponding non-deuterated compound in complex matrices using mass spectrometry-based techniques. This guide outlines the commercial availability of this compound, provides a detailed experimental protocol for its application, and illustrates the procurement and experimental workflow.
Commercial Suppliers and Product Specifications
The availability of high-purity deuterated standards is critical for reliable quantitative analysis. Currently, MedchemExpress (MCE) is a key commercial supplier of this compound. Below is a summary of the available product specifications. Researchers are advised to contact the supplier directly for the most current pricing and availability information.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight | Purity | Notes |
| MedchemExpress | This compound | HY-W009815S2 | C₁₂H₁₅D₇O₂ | 205.35 | >98% | For research use only.[1] |
| MedchemExpress | 6-Heptyltetrahydro-2H-pyran-2-one-d2 | Not specified | C₁₂H₂₀D₂O₂ | 200.32 | >98% | Deuterated labeled 6-Heptyltetrahydro-2H-pyran-2-one. Can be used as a tracer or internal standard.[2] |
Experimental Protocol: Quantification of δ-Dodecalactone in a Biological Matrix using this compound as an Internal Standard by GC-MS
This protocol describes a general procedure for the quantification of 6-heptyltetrahydro-2H-pyran-2-one (δ-dodecalactone) in a biological sample (e.g., plasma, tissue homogenate) using its deuterated analog, this compound, as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust method for correcting for analyte loss during sample preparation and for variations in instrument response.[3][4]
1. Materials and Reagents:
-
6-Heptyltetrahydro-2H-pyran-2-one (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Biological matrix (e.g., plasma)
-
Calibrated pipettes and vials
2. Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 6-heptyltetrahydro-2H-pyran-2-one and dissolve it in 10 mL of methanol to obtain a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with methanol to achieve a concentration range that covers the expected analyte concentration in the samples (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to obtain a working solution of 100 ng/mL.
-
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the biological sample in a glass tube, add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to extract the analyte and internal standard into the organic layer.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Repeat the extraction with another 500 µL of dichloromethane and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of dichloromethane for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph Conditions (example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for both the analyte and the internal standard. For example, for 6-heptyltetrahydro-2H-pyran-2-one, a characteristic ion might be m/z 99. For the d7-labeled standard, the corresponding ion would be shifted by 7 mass units (m/z 106). The exact ions should be determined by analyzing the individual standards.
-
-
5. Calibration Curve and Quantification:
-
Prepare a calibration curve by spiking blank biological matrix with known concentrations of the analyte working standards and the fixed concentration of the internal standard.
-
Process these calibration standards using the same extraction procedure as the unknown samples.
-
Analyze the extracted calibration standards by GC-MS.
-
For each calibration point, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratio against the corresponding analyte concentration to generate a calibration curve.
-
Analyze the unknown samples and determine the peak area ratio of the analyte to the internal standard.
-
Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Workflow and Process Diagrams
To facilitate the understanding of the procurement and experimental process, the following diagrams have been generated.
Caption: Procurement and experimental workflow for utilizing this compound.
Caption: Principle of isotope dilution mass spectrometry for quantification.
Disclaimer: This guide is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with institutional safety protocols and guidelines. The experimental protocol provided is a general template and may require optimization for specific applications and matrices.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide to the Safety and Handling of δ-Laurolactone-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for δ-Laurolactone-d7, a deuterated derivative of δ-Laurolactone. The substitution of hydrogen with deuterium (B1214612) can alter a molecule's metabolic fate due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[1] This property makes deuterated compounds like δ-Laurolactone-d7 valuable as tracers or internal standards in quantitative analysis by NMR, GC-MS, or LC-MS.[1] However, to leverage these benefits, it is crucial to handle and store these compounds correctly to maintain their chemical and isotopic integrity.[1]
General Safety and Handling Precautions
Core Principles of Handling:
-
Atmosphere Control: Handle and store under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and subsequent H-D exchange.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3][4]
-
Ventilation: Work in a well-ventilated area, and for procedures that may generate aerosols or vapors, use a chemical fume hood.
-
Avoid Contamination: Use clean, dry glassware and equipment to prevent chemical and isotopic contamination.[5] Single-use ampoules are recommended to minimize exposure to the atmosphere.[2]
-
General Laboratory Practices: Do not eat, drink, or apply cosmetics in the laboratory.[4] Avoid working alone and ensure you are familiar with the location and operation of safety equipment, such as eyewash stations and safety showers.[3]
Storage and Stability
Proper storage is critical to maintaining the isotopic and chemical purity of δ-Laurolactone-d7.
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: Refrigerate at 2-8 °C. Long-term: Freeze at -20 °C or -80 °C.[1] | Minimizes chemical degradation. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2] | Prevents hygroscopicity and H-D exchange with atmospheric moisture.[1][2] |
| Light Exposure | Store in a light-protected container, such as an amber vial.[2] | Prevents photolytic degradation. |
| Container | Use tightly sealed containers with PTFE-lined caps. Single-use ampoules are ideal for minimizing contamination.[2] | Prevents contamination and exposure to atmospheric moisture.[2] |
| Acclimatization | Before opening, allow the container to equilibrate to room temperature to prevent condensation from forming inside.[1][2] | Prevents moisture contamination and isotopic dilution. |
Toxicological Data
Specific toxicological data for δ-Laurolactone-d7 is not available. The following table summarizes data for a structurally similar, non-deuterated compound, δ-Valerolactone, to provide an indication of potential hazards. It is important to treat δ-Laurolactone-d7 with at least the same level of caution.
| Hazard Classification | Data for δ-Valerolactone (CAS: 542-28-9) |
| GHS Pictograms | Corrosion |
| Signal Word | Danger |
| Hazard Statements | H318: Causes serious eye damage.[6] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |
Note: This data is for δ-Valerolactone and should be used as a guide only. The toxicological properties of δ-Laurolactone-d7 have not been fully investigated.
Experimental Protocols
General Protocol for Preparation of a Standard Solution of δ-Laurolactone-d7
This protocol outlines the general steps for preparing a stock solution from solid δ-Laurolactone-d7 for use as an internal standard.
-
Acclimatization: Remove the sealed container of δ-Laurolactone-d7 from its storage location (e.g., freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture condensation on the cold solid.[2]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[2]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Add the appropriate anhydrous, deuterated solvent to the weighed solid.
-
Mixing: Cap the flask securely and mix the solution thoroughly by vortexing or inversion. Avoid shaking, which can introduce contaminants from the cap.[5]
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see Table 1). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[2]
Visualizations
References
Methodological & Application
Application Notes and Protocols for the Use of 6-Heptyltetrahydro-2H-pyran-2-one-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Heptyltetrahydro-2H-pyran-2-one-d7 as an internal standard in quantitative analytical methods. This deuterated lactone serves as an ideal internal standard for the accurate quantification of its non-deuterated analogue and other structurally related compounds in various matrices, particularly in the fields of food science, environmental analysis, and quorum sensing research.
Introduction
This compound (δ-Laurolactone-d7) is the deuterated form of 6-Heptyltetrahydro-2H-pyran-2-one, a δ-lactone. In quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision.[1] Deuterated standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization efficiency allow for the correction of variations in extraction recovery and matrix effects, leading to more reliable quantification.[1]
The primary application of this compound is as an internal standard for the quantification of δ-lactones and other related signaling molecules. One significant area of application is in the study of bacterial quorum sensing, a cell-to-cell communication process regulated by signaling molecules, which in many Gram-negative bacteria are N-acyl homoserine lactones (AHLs).[2][3] The accurate quantification of these molecules is crucial for understanding and potentially inhibiting bacterial virulence and biofilm formation.[4]
Quantitative Data
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one using this compound as an internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
| Parameter | Value | Description |
| **Linearity (R²) ** | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[2] |
| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value, determined by analyzing spiked samples at different concentrations. |
| Precision (% RSD) | < 10% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[5] |
Experimental Protocols
This section provides a detailed protocol for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one in a liquid sample (e.g., bacterial culture supernatant or a food matrix extract) using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
6-Heptyltetrahydro-2H-pyran-2-one (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sample matrix (e.g., bacterial culture supernatant, liquid food sample)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 6-Heptyltetrahydro-2H-pyran-2-one and 1 mg of this compound in 1 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of the analyte with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of this compound with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 1 mL of the liquid sample, add 10 µL of the 100 ng/mL internal standard working solution. For the calibration curve, use 1 mL of a blank matrix and spike with the appropriate working standard solutions and the internal standard.
-
Extraction: Add 2 mL of ethyl acetate (B1210297) to the sample and vortex for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
6-Heptyltetrahydro-2H-pyran-2-one: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for quantitative analysis.
Caption: Simplified quorum sensing signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii | MDPI [mdpi.com]
- 3. iris.unito.it [iris.unito.it]
- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Analysis of Lactones using Stable Isotope Dilution Assay with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactones are a diverse group of cyclic esters that play significant roles in various biological processes and are key components in the flavor and fragrance industry. In the pharmaceutical and clinical context, the accurate quantification of specific lactones, such as γ-hydroxybutyrate (GHB) and its precursor γ-butyrolactone (GBL), is crucial for toxicological investigations and pharmacokinetic studies. Stable Isotope Dilution Assay (SIDA) coupled with mass spectrometry (MS) is the gold standard for the accurate quantification of small molecules in complex biological matrices. This method utilizes a stable isotope-labeled version of the analyte, typically deuterated, as an internal standard (IS). The deuterated IS exhibits nearly identical chemical and physical properties to the analyte, ensuring that it co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of lactones in biological samples using a stable isotope dilution assay with deuterated lactones.
Principle of the Method
The stable isotope dilution assay relies on the addition of a known amount of a deuterated analog of the target lactone to the sample at the beginning of the analytical workflow. This "spiked" sample is then subjected to extraction and analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analyte and the deuterated internal standard are chemically identical, leading to similar behavior during sample preparation and chromatographic separation.[1] However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the deuterated internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Featured Application: Quantification of γ-Butyrolactone (GBL) in Human Plasma
This protocol details the quantification of γ-butyrolactone (GBL), a precursor to the psychoactive substance γ-hydroxybutyrate (GHB), in human plasma using GC-MS with a deuterated internal standard (GBL-d6).
Experimental Protocols
Materials and Reagents
-
γ-Butyrolactone (GBL) reference standard
-
γ-Butyrolactone-d6 (GBL-d6) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methylene (B1212753) chloride (GC grade)
-
Concentrated Sulfuric Acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Human plasma (K2-EDTA)
-
Deionized water
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of GBL and GBL-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the GBL stock solution in methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the GBL-d6 stock solution in methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 2.5 µg/mL, 25 µg/mL, and 75 µg/mL) by spiking blank human plasma with the GBL working standard solutions.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL GBL-d6 internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 50 µL of concentrated sulfuric acid to facilitate the conversion of any endogenous GHB to GBL.[2]
-
Incubate the samples at 60°C for 15 minutes.
-
Allow the samples to cool to room temperature.
-
Add 500 µL of methylene chloride and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tubes tightly and incubate at 70°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the samples to room temperature before analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 150°C
-
Ramp: 25°C/min to 280°C, hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
GBL-TMS: m/z 86 (quantifier), m/z 56 (qualifier)
-
GBL-d6-TMS: m/z 92 (quantifier)[2]
-
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (µg/mL) | R² |
| GBL | 1.0 - 100 | > 0.995 |
Table 2: Method Validation Parameters
| Parameter | Low QC (2.5 µg/mL) | Mid QC (25 µg/mL) | High QC (75 µg/mL) |
| Intra-day Precision (%RSD) | < 10% | < 8% | < 7% |
| Inter-day Precision (%RSD) | < 12% | < 10% | < 9% |
| Accuracy (% Bias) | ± 15% | ± 10% | ± 10% |
| Recovery (%) | > 85% | > 90% | > 90% |
| LLOQ (µg/mL) | 1.0 | - | - |
| LOD (µg/mL) | 0.3 | - | - |
Data presented are representative and may vary depending on the specific instrumentation and laboratory conditions.
Mandatory Visualization
N-Acyl Homoserine Lactone (AHL) Mediated Quorum Sensing
The following diagram illustrates the general mechanism of N-acyl homoserine lactone (AHL) mediated quorum sensing in Gram-negative bacteria. AHLs are signaling molecules that enable bacteria to coordinate gene expression based on population density.
Caption: Workflow of AHL-mediated quorum sensing in bacteria.
Stable Isotope Dilution Assay Workflow
The following diagram outlines the key steps in a stable isotope dilution assay for lactone quantification.
Caption: Key steps in a stable isotope dilution assay.
References
- 1. Facile preparation of deuterium-labeled N-acylhomoserine lactones as internal standards for isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of biofluids for gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) by headspace GC-FID and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of 6-Heptyltetrahydro-2H-pyran-2-one (δ-Dodecalactone) in Food Matrices using GC-MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactones are a significant class of aroma compounds that contribute to the characteristic flavor profiles of many foods and beverages, including dairy products, fruits, and fermented goods.[1][2] The accurate quantification of these compounds is crucial for quality control, product development, and sensory analysis. 6-Heptyltetrahydro-2H-pyran-2-one, also known as δ-dodecalactone, is a key flavor component with a fruity, coconut-like aroma. Its analysis can be challenging due to its low volatility and potential for matrix interference.[1]
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like lactones.[3][4] To enhance the accuracy and precision of quantification, a stable isotope dilution assay (SIDA) is often employed. This method utilizes a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte of interest.[5][6]
This application note details a robust protocol for the quantitative analysis of 6-heptyltetrahydro-2H-pyran-2-one in a food matrix using 6-heptyltetrahydro-2H-pyran-2-one-d7 as an internal standard.[7][8] The use of a deuterated analog ensures similar extraction efficiency and chromatographic behavior, effectively compensating for variations during sample preparation and injection.[9]
Experimental Protocols
Reagents and Materials
-
Analytes and Standards:
-
6-Heptyltetrahydro-2H-pyran-2-one (Analyte)
-
This compound (Internal Standard, IS)[7]
-
-
Solvents and Reagents:
-
Hexane (B92381) (GC grade)
-
Methanol (B129727) (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
-
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Micropipettes
-
Standard laboratory glassware
-
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of 6-heptyltetrahydro-2H-pyran-2-one and dissolve in 10 mL of methanol.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
-
Working Standard Solution (10 µg/mL):
-
Prepare a series of dilutions from the primary stock solutions to create working standards.
-
-
Internal Standard Spiking Solution (5 µg/mL):
-
Dilute the primary IS stock solution with methanol to a final concentration of 5 µg/mL.
-
Sample Preparation (Example: Dairy Cream)
-
Sample Homogenization: Allow the cream sample to reach room temperature and vortex to ensure homogeneity.
-
Extraction:
-
Weigh 1 g of the cream sample into a 15 mL centrifuge tube.
-
Add 100 µL of the 5 µg/mL internal standard spiking solution.
-
Add 5 mL of hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Cleanup (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Carefully transfer the upper hexane layer from the centrifuge tube to the SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol (80:20 v/v) solution to remove polar interferences.
-
Elute the analyte and internal standard with 5 mL of dichloromethane.
-
-
Final Preparation:
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
The following table outlines the recommended GC-MS parameters. These may require optimization for specific instruments.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions | |
| 6-Heptyltetrahydro-2H-pyran-2-one | m/z 99 (Quantifier), 198 (Qualifier) |
| This compound | m/z 106 (Quantifier), 205 (Qualifier) |
Note: The characteristic fragment for δ-lactones is m/z 99.[10] The quantifier ion for the d7-labeled standard is shifted by 7 amu.
Data Presentation
Table 1: Example Calibration Curve Data
A calibration curve should be prepared using matrix-matched standards to account for matrix effects.[11]
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 15,230 | 150,100 | 0.101 |
| 25 | 38,150 | 151,200 | 0.252 |
| 50 | 76,900 | 152,500 | 0.504 |
| 100 | 155,200 | 151,800 | 1.022 |
| 250 | 380,500 | 150,900 | 2.522 |
| 500 | 755,100 | 151,500 | 4.984 |
Linear Regression: y = 0.010x + 0.002 (R² = 0.9998)
Table 2: Method Validation Parameters (Typical Expected Values)
| Parameter | Result |
| Linearity Range | 10 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (Recovery %) | 92 - 108% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of δ-dodecalactone.
Principle of Stable Isotope Dilution Assay
Caption: Principle of the Stable Isotope Dilution Assay (SIDA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2H-Pyran-2-one, 6-hexyltetrahydro- [webbook.nist.gov]
- 5. (R)-delta-dodecalactone, 29587-89-1 [thegoodscentscompany.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 6-Heptyl-2H-pyran-2-one | C12H18O2 | CID 12271150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS Quantification of 6-Heptyltetrahydro-2H-pyran-2-one using its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptyltetrahydro-2H-pyran-2-one, also known as δ-dodecalactone, is a naturally occurring lactone found in various food products and is a significant contributor to their sensory profiles. Accurate quantification of this compound is crucial in food science, flavor chemistry, and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of such compounds. The use of a stable isotope-labeled internal standard, such as 6-Heptyltetrahydro-2H-pyran-2-one-d7, is the gold standard for quantitative bioanalysis.[1][2] The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate and precise quantification.[1]
This document provides a detailed application note and a representative protocol for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one in a food matrix (beverage) and a biological matrix (plasma) using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical approach is the use of a stable isotope-labeled internal standard (SIL-IS). The SIL-IS, this compound, is chemically identical to the analyte of interest, 6-Heptyltetrahydro-2H-pyran-2-one, but has a higher mass due to the incorporation of seven deuterium (B1214612) atoms.[3] This ensures that the internal standard has the same chromatographic retention time and experiences identical extraction recovery and matrix effects as the analyte.[1] By adding a known amount of the SIL-IS to the samples, calibration standards, and quality controls, the ratio of the analyte's MS/MS response to the internal standard's MS/MS response is used for quantification. This ratiometric measurement corrects for variations during sample preparation and analysis, leading to high accuracy and precision.[2][4]
Caption: Principle of Stable Isotope Dilution LC-MS/MS.
Application 1: Quantification in a Beverage Matrix (e.g., Fruit Juice)
This protocol describes a method for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one in a commercial fruit juice.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the beverage sample, add 50 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).
-
Vortex for 30 seconds.
-
Add 3 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile (B52724):water with 0.1% formic acid) and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 6-Heptyltetrahydro-2H-pyran-2-one: m/z 199.2 -> 99.1this compound: m/z 206.2 -> 106.1 |
| Collision Energy | Optimized for each transition (typically 10-20 eV) |
3. Quantitative Data Summary
The following table presents representative validation data for the method.
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (RSD%) | < 10% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 105% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Application 2: Quantification in a Biological Matrix (e.g., Human Plasma)
This protocol is suitable for pharmacokinetic or toxicokinetic studies, detailing the analysis of 6-Heptyltetrahydro-2H-pyran-2-one in human plasma.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of a 100 ng/mL solution of this compound in methanol (internal standard).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
The LC-MS/MS conditions are identical to those described in Application 1.
3. Quantitative Data Summary
The following table presents representative validation data for the bioanalytical method.
| Parameter | Result |
| Linear Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (RSD%) | < 8% |
| Inter-day Precision (RSD%) | < 12% |
| Accuracy (% Bias) | ± 10% |
| Matrix Effect | 90 - 110% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Experimental Workflow Diagram
Caption: General workflow for LC-MS/MS quantification.
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one by LC-MS/MS in both food and biological matrices. The detailed protocols and representative data presented here can serve as a valuable starting point for researchers and scientists in developing and validating their own analytical methods for this and other similar lactone compounds.
References
Application Notes and Protocols for the Quantification of Lactones in Dairy Products using Stable Isotope Dilution Analysis (SIDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactones are a significant class of volatile and semi-volatile compounds that contribute to the characteristic flavor and aroma profiles of various dairy products, including milk, cream, butter, and cheese. These compounds can impart desirable creamy, fruity, and coconut-like notes, but can also be associated with off-flavors depending on their concentration and the specific lactone. Accurate quantification of lactones is crucial for quality control, process optimization, and sensory analysis in the dairy industry. However, the inherent volatility and potential instability of lactones present analytical challenges.[1][2][3]
Stable Isotope Dilution Analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) has emerged as the gold standard for the reliable and accurate quantification of lactones in complex food matrices.[2] This technique involves the use of synthesized, isotopically labeled analogues of the target lactones as internal standards. These standards, typically labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), exhibit nearly identical chemical and physical properties to their native counterparts, allowing for precise correction of matrix effects and variations during sample preparation and analysis.[2][4]
This document provides detailed application notes and experimental protocols for the quantification of lactones in various dairy products using SIDA.
Principle of Stable Isotope Dilution Analysis (SIDA)
The core principle of SIDA lies in the addition of a known amount of an isotopically labeled internal standard to the sample at the earliest stage of sample preparation. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Because the labeled standard behaves identically to the endogenous analyte, any losses incurred during the analytical workflow will affect both compounds equally. By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined.
Featured Application: Quantification of Key Lactones in Dairy Products
This protocol is designed for the simultaneous quantification of several key γ- and δ-lactones commonly found in dairy products.
Target Analytes:
-
γ-Octalactone
-
γ-Decalactone
-
γ-Dodecalactone
-
δ-Octalactone
-
δ-Decalactone
-
δ-Dodecalactone
-
And other relevant lactones
Isotopically Labeled Internal Standards:
-
[¹³C₂]-γ-Decalactone
-
[²H₄]-δ-Decalactone
-
(And other corresponding labeled lactones for each target analyte)
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will vary depending on the specific dairy matrix.
a) Milk and Cream (Liquid Samples):
-
Homogenize the liquid sample thoroughly.
-
Accurately weigh approximately 5-10 g of the sample into a centrifuge tube.
-
Add a known amount of the isotopically labeled internal standard solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Proceed to the extraction step.
b) Butter and Cheese (Solid/Semi-Solid Samples):
-
Bring the sample to room temperature. For cheese, grate or finely chop the sample to ensure homogeneity.
-
Accurately weigh approximately 2-5 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of the isotopically labeled internal standard solution.
-
Add a suitable solvent for initial dispersion, such as a mixture of methanol (B129727) and water.
-
Homogenize the mixture using a high-speed homogenizer until a uniform slurry is formed.
-
Proceed to the extraction step.
Extraction of Lactones
Solvent extraction is a common and effective method for isolating lactones from the dairy matrix.
-
To the prepared sample slurry, add a suitable organic solvent. Dichloromethane or a mixture of diethyl ether and n-pentane are commonly used.
-
Vortex or shake the mixture vigorously for 5-10 minutes.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the extracted lactones.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
Instrumental Analysis: GC-MS / GCxGC-TOF-MS
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) is highly recommended for complex dairy matrices as it provides superior separation and identification capabilities.[2][3] However, a standard GC-MS system can also be effectively utilized.
Table 1: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp: 40 °C, hold for 2 min; Ramp 1: 5 °C/min to 180 °C; Ramp 2: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for Quantification:
Select specific, abundant, and interference-free ions for both the native lactones and their isotopically labeled internal standards.
Data Presentation
The following tables summarize representative quantitative data for key lactones in various dairy products, as determined by SIDA.
Table 2: Concentration of Lactones in Cream (µg/kg)
| Lactone | Raw Cream | Pasteurized Cream | Heat-Treated Cream |
| γ-Octalactone | 15 - 30 | 20 - 40 | 100 - 200 |
| γ-Decalactone | 50 - 100 | 80 - 150 | 500 - 1000 |
| γ-Dodecalactone | 30 - 60 | 50 - 90 | 300 - 600 |
| δ-Decalactone | 200 - 400 | 300 - 600 | 2500 - 5000 |
| δ-Dodecalactone | 300 - 600 | 750 - 1500 | 5000 - 10000 |
Data compiled from published research.[1][2]
Table 3: Concentration of Lactones in Cheese (µg/kg)
| Lactone | Mild Cheddar | Mature Cheddar |
| γ-Octalactone | 10 - 25 | 30 - 60 |
| γ-Decalactone | 40 - 80 | 100 - 200 |
| γ-Dodecalactone | 20 - 50 | 60 - 120 |
| δ-Octalactone | 5 - 15 | 20 - 40 |
| δ-Decalactone | 100 - 250 | 300 - 700 |
| δ-Dodecalactone | 150 - 350 | 400 - 900 |
Data compiled from published research.
Visualizations
Caption: Experimental workflow for lactone quantification in dairy products.
Conclusion
The Stable Isotope Dilution Analysis (SIDA) method detailed in these application notes provides a robust, accurate, and reliable approach for the quantification of lactones in a variety of dairy products. By employing isotopically labeled internal standards, this methodology effectively overcomes the challenges associated with matrix effects and analyte loss during sample preparation, ensuring high-quality data for research, quality control, and product development purposes. The provided protocols and data serve as a valuable resource for scientists and professionals in the dairy and food science fields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of deuterated gamma-lactones for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Heptyltetrahydro-2H-pyran-2-one-d7 in Food Aroma Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptyltetrahydro-2H-pyran-2-one, also known as δ-dodecalactone, is a significant aroma compound found in a variety of food products, contributing characteristic fruity, peach-like, and milky notes. Accurate quantification of this and other lactones is crucial for quality control, authenticity assessment, and the development of new food products. 6-Heptyltetrahydro-2H-pyran-2-one-d7 (δ-dodecalactone-d7) is the deuterated stable isotope-labeled analogue of δ-dodecalactone.[1][2] Due to its chemical and physical similarity to the unlabeled analyte, it serves as an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS).[2][3] The use of a deuterated internal standard in a stable isotope dilution assay (SIDA) is a highly accurate and reproducible method for quantifying aroma compounds in complex food matrices, as it effectively corrects for variations during sample preparation and analysis.[3][4]
These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of δ-dodecalactone in various food matrices.
Principle of the Method
The methodology is based on the principle of Stable Isotope Dilution Assay (SIDA). A known amount of the deuterated internal standard, this compound, is added to the food sample prior to extraction. The deuterated standard and the native analyte behave almost identically during extraction, concentration, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area of the native analyte to that of the known amount of the internal standard, a precise and accurate quantification of the target aroma compound can be achieved, irrespective of sample losses during preparation.
Experimental Protocols
I. Sample Preparation and Extraction
The choice of extraction method depends on the food matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and sensitive technique suitable for a wide range of volatile and semi-volatile compounds in liquid and solid samples.
A. Materials and Reagents
-
This compound (Internal Standard) solution (e.g., 1 mg/mL in ethanol)
-
δ-Dodecalactone (Native Analyte) for calibration standards
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
Ethanol, GC grade
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with agitation capabilities
B. Protocol for Liquid Samples (e.g., Dairy Cream, Fruit Juice, Wine)
-
Sample Aliquoting: Place 5 g of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the vial. The amount should be chosen to be in a similar concentration range as the expected analyte concentration.
-
Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.
-
Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes with constant agitation to allow for equilibration of the aroma compounds between the sample and the headspace.
-
HS-SPME Extraction: Insert the SPME fiber into the headspace of the vial and expose it for 30 minutes at 60°C to adsorb the volatile compounds.
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption.
C. Protocol for Solid and Semi-Solid Samples (e.g., Baked Goods, Cheese)
-
Sample Homogenization: Homogenize the sample to ensure uniformity. For dry samples, grinding may be necessary.
-
Sample Aliquoting: Place 2 g of the homogenized sample into a 20 mL headspace vial.
-
Rehydration (if necessary): For dry samples, add a small, precise volume of deionized water (e.g., 3 mL) to facilitate the release of volatiles.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the vial.
-
Matrix Modification: Add 1 g of NaCl to the vial.
-
Equilibration and Extraction: Proceed with steps 4-6 as described for liquid samples.
II. GC-MS Analysis
A. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS), preferably a high-resolution or tandem mass spectrometer (e.g., GCxGC-TOF-MS) for complex matrices.[5][6][7]
-
Capillary column suitable for aroma analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
B. GC-MS Parameters
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (with SPME) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min |
| Transfer Line Temperature | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or full scan |
C. Selected Ion Monitoring (SIM) Parameters
For targeted quantification, monitor the following characteristic ions (m/z):
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| δ-Dodecalactone | 99 | 85 | 71 |
| This compound | 106 | 92 | 78 |
Note: The exact m/z values for the deuterated standard may vary slightly depending on the specific labeling pattern. The provided values are hypothetical and should be confirmed by analyzing the standard alone.
Data Presentation and Analysis
I. Calibration
Prepare a series of calibration standards in a model matrix (e.g., synthetic wine or a blank food matrix) containing known concentrations of the native δ-dodecalactone and a constant concentration of the this compound internal standard. Analyze these standards using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
II. Quantification in Samples
Calculate the concentration of δ-dodecalactone in the food samples using the calibration curve.
III. Quantitative Data Summary
The following table summarizes representative quantitative data for δ-dodecalactone in dairy cream, as determined by a stable isotope dilution assay using a deuterated internal standard.[6]
| Sample | δ-Dodecalactone Concentration (µg/kg) |
| Raw Cream | 1,200 |
| Pasteurized Cream | 3,000 |
| Heat-Treated Raw Cream | 15,600 |
This data demonstrates the significant increase in δ-dodecalactone concentration upon heat treatment of dairy cream.[6]
Visualizations
Experimental Workflow
Caption: Workflow for δ-dodecalactone analysis.
Olfactory Signaling Pathway
The perception of aroma compounds like δ-dodecalactone begins with their interaction with olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Caption: Aroma perception signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Odorant Receptors and Olfactory Coding - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 5. DSpace [digital.library.adelaide.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Deuterated Internal Standards in Pharmacokinetic Studies
Application Note
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of pharmacokinetic data form the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[1] This technical guide delves into the core applications of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.
The Superiority of Deuterated Internal Standards
In quantitative bioanalysis, an internal standard (IS) is a compound of a known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1][2]
The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[1] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug.[1] This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process.[1][3]
The advantages of using deuterated internal standards are numerous:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3] A deuterated IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.[2][3]
-
Compensation for Sample Loss: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some analyte may be lost. As the deuterated standard is added at the beginning of this process, any loss of the analyte is mirrored by a proportional loss of the internal standard, ensuring the accuracy of the final calculated concentration.[4]
-
Minimization of Instrumental Variability: Fluctuations in instrument performance, such as injection volume variations and changes in ion source conditions, can affect the analyte signal. The simultaneous analysis of the analyte and the deuterated standard allows for the calculation of a peak area ratio, which remains constant and mitigates the impact of such variations.[4]
The theoretical advantages of deuterated internal standards are borne out by empirical data. Studies consistently demonstrate superior accuracy and precision when using deuterated internal standards compared to structural analogs.[1] For instance, a study on the immunosuppressant drug tacrolimus (B1663567) showed that while both a structural analog and a ¹³C,D₂-labeled internal standard provided acceptable precision and accuracy, the isotope-labeled standard offered superior compensation for matrix effects.[1]
Quantitative Data Summary
The following tables summarize comparative data from various studies, highlighting the enhanced performance achieved with deuterated standards.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[5]
Table 2: Performance Comparison for the Quantification of an Anticancer Drug
| Internal Standard | Mean Bias (%) | Standard Deviation of Bias | Number of Samples (n) |
| Analogous Internal Standard | 96.8 | 8.6 | 284 |
| Stable Isotope-Labeled (SIL) Internal Standard | 100.3 | 7.6 | 340 |
The variance using the SIL internal standard was significantly lower (p=0.02) than with the analogous internal standard, indicating improved precision.[6]
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study utilizing a deuterated internal standard.
Detailed Experimental Protocols
This section provides detailed protocols for key experiments in a pharmacokinetic study using deuterated standards.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.[7]
Materials:
-
Analyte reference standard
-
Deuterated internal standard (IS)
-
Suitable organic solvent (e.g., methanol, acetonitrile, DMSO)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of the analyte and the deuterated IS into separate volumetric flasks.
-
Dissolve the compounds in the chosen organic solvent to achieve a final concentration of 1 mg/mL.
-
Store the stock solutions at an appropriate temperature (e.g., -20°C or -80°C).
-
-
Working Solution Preparation:
-
Analyte Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Working Solution: Prepare a working solution of the deuterated IS at a constant concentration (e.g., 100 ng/mL) to be added to all samples.[8]
-
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To remove proteins from biological samples (e.g., plasma) to prevent interference and column clogging.
Materials:
-
Plasma samples (blank, calibration standards, QCs, and study samples)
-
Deuterated IS working solution
-
Acetonitrile (ACN) or other suitable protein precipitation agent
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.[1]
-
Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.[1]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.
Protocol 3: Bioanalytical Method Validation - Key Parameters
Objective: To demonstrate that the analytical method is suitable for its intended purpose. The use of a deuterated internal standard is crucial for meeting regulatory expectations.[7]
1. Specificity and Selectivity:
-
Protocol: Analyze blank matrix samples from at least six different sources to check for interference at the retention times of the analyte and the deuterated IS.[5] Analyze blank matrix samples spiked with the IS to ensure no interference with the analyte.[7]
2. Calibration Curve and Linearity:
-
Protocol: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. Add the deuterated IS working solution to each standard. Plot the peak area ratio of the analyte to the deuterated IS against the nominal concentration and determine the best-fit regression model.[7]
3. Accuracy and Precision:
-
Protocol: Analyze QC samples at multiple concentration levels (low, medium, and high) on different days to determine the intra- and inter-assay accuracy and precision. The use of a deuterated IS typically results in precision with a coefficient of variation (%CV) of less than 15%.[2]
4. Matrix Effect:
-
Protocol: Assess the ion suppression or enhancement by comparing the response of the analyte and deuterated IS in the presence and absence of the biological matrix.[5] The near-identical nature of the deuterated IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[2]
5. Recovery:
-
Protocol: Determine the extraction efficiency of the analyte and the deuterated IS by comparing the peak areas of extracted samples to those of unextracted standards. A deuterated IS reliably tracks the analyte's recovery throughout the sample preparation process.[2]
Conclusion
The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical method development for pharmacokinetic studies.[2] While the initial investment in a stable isotope-labeled standard may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.[2][3] The adoption of deuterated standards ensures that the pharmacokinetic data generated is of the highest integrity, ultimately supporting the successful development of safe and effective new medicines.
References
Application Notes and Protocols for the Analysis of 6-Heptyltetrahydro-2H-pyran-2-one-d7
Introduction
6-Heptyltetrahydro-2H-pyran-2-one, also known as δ-dodecalactone, is a compound of interest in various fields, including flavor and fragrance analysis, as well as in the study of quorum sensing in bacteria. For accurate quantification of 6-Heptyltetrahydro-2H-pyran-2-one in complex biological matrices, the use of a stable isotope-labeled internal standard is crucial. 6-Heptyltetrahydro-2H-pyran-2-one-d7, a deuterated analog, serves as an ideal internal standard for mass spectrometry-based analyses, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The near-identical physicochemical properties of the deuterated standard to the unlabeled analyte ensure that it effectively compensates for variations during sample preparation and analysis, leading to enhanced accuracy and precision.[3]
These application notes provide detailed protocols for the sample preparation of 6-Heptyltetrahydro-2H-pyran-2-one from biological matrices for quantitative analysis. The methodologies described are based on established analytical principles for lactones and similar small molecules.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery | 85-95% | >90% | >92%[4] |
| Internal Standard Recovery | 87-98% | >90% | >92%[4] |
| Precision (%RSD) | <15%[4] | <10% | <15%[4] |
| Accuracy (%Bias) | -10% to +10% | -8% to +8% | -13% to +14%[4] |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL | 0.1-1 ng/mL | 0.01-0.5 ng/mL |
| Linearity (r²) | >0.99 | >0.995 | >0.995 |
Table 2: Sample Throughput and Solvent Consumption
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Relative Throughput | High | Medium | Medium to High (with automation) |
| Solvent Consumption | Low | High | Medium |
| Cost per Sample | Low | Medium | High |
Experimental Protocols
A. Method 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method for the removal of proteins from plasma or serum samples. It is suitable for initial screening or when high throughput is required.
1. Materials and Reagents
-
Blank plasma/serum
-
6-Heptyltetrahydro-2H-pyran-2-one reference standard
-
This compound internal standard (IS) stock solution
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled at -20°C
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
2. Sample Preparation Procedure
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample to precipitate proteins.[5]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[5]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
B. Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquids.[6][7] This method generally provides cleaner extracts than protein precipitation.
1. Materials and Reagents
-
Blank plasma/serum
-
6-Heptyltetrahydro-2H-pyran-2-one reference standard
-
This compound IS stock solution
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate, HPLC grade
-
Ammonium (B1175870) hydroxide (B78521) solution (5%)
-
Glass centrifuge tubes (10 mL)
2. Sample Preparation Procedure
-
Pipette 200 µL of plasma sample into a glass centrifuge tube.
-
Add 20 µL of the IS stock solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Vortex for 30 seconds.
-
Add 2 mL of MTBE to the tube.
-
Cap and vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
C. Method 3: Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to PPT and LLE, often resulting in lower matrix effects and improved sensitivity.[8][9] This protocol uses a reversed-phase SPE cartridge.
1. Materials and Reagents
-
Blank plasma/serum
-
6-Heptyltetrahydro-2H-pyran-2-one reference standard
-
This compound IS stock solution
-
Reversed-phase SPE cartridges (e.g., C8 or C18, 100 mg)[4]
-
Methanol (B129727), HPLC grade
-
Deionized water
-
2% Formic acid in water
-
5% Methanol in water
-
Acetonitrile, HPLC grade
2. Sample Preparation Procedure
-
Pre-treat Sample: Pipette 500 µL of plasma into a tube. Add 50 µL of the IS stock solution. Add 500 µL of 2% formic acid in water and vortex.
-
Condition Cartridge: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Analyte: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analyze: Vortex and inject into the LC-MS/MS system.
Analytical Method: LC-MS/MS
A validated LC-MS/MS method is essential for the sensitive and selective quantification of 6-Heptyltetrahydro-2H-pyran-2-one.[10][11]
1. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
6-Heptyltetrahydro-2H-pyran-2-one: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z
-
This compound: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (Note: Specific m/z values need to be determined by direct infusion of the analytical standards.)
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Conclusion
The choice of sample preparation method for the analysis of 6-Heptyltetrahydro-2H-pyran-2-one depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the complexity of the sample matrix. For high-throughput screening, protein precipitation is a viable option. For cleaner samples and better sensitivity, liquid-liquid extraction or solid-phase extraction are recommended. The use of this compound as an internal standard is critical for achieving accurate and reliable quantitative results in all cases. The provided protocols serve as a starting point for method development and should be validated according to regulatory guidelines.[8]
References
- 1. Frontiers | Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds [frontiersin.org]
- 2. 6-Heptyltetrahydro-2H-pyran-2-one | Elex Biotech LLC [elexbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api.pageplace.de [api.pageplace.de]
- 9. 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)- | C10H16O2 | CID 6438070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. jocpr.com [jocpr.com]
Application Notes and Protocols for 6-Heptyltetrahydro-2H-pyran-2-one-d7 in Environmental Sample Testing
Introduction
6-Heptyltetrahydro-2H-pyran-2-one-d7, a deuterated isotopologue of δ-dodecalactone, serves as a crucial internal standard for the quantification of its non-deuterated counterpart and other related semi-volatile organic compounds (SVOCs) in various environmental matrices. Its use in isotope dilution mass spectrometry (IDMS) techniques, such as gas chromatography-mass spectrometry (GC-MS), provides high accuracy and precision by correcting for sample matrix effects and variations in extraction and analysis. These application notes provide detailed protocols for the use of this compound in the analysis of water and soil samples.
Principle of Isotope Dilution
Isotope dilution is a powerful analytical technique where a known amount of an isotopically labeled standard (in this case, this compound) is added to a sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, compensating for any losses during sample preparation and analysis.
Application: Analysis of δ-Dodecalactone in Environmental Samples
Target Analyte: δ-Dodecalactone
Internal Standard: this compound
Experimental Protocols
Protocol 1: Analysis in Water Samples (Adapted from US EPA Method 525.2)
This protocol is suitable for the determination of 6-heptyltetrahydro-2H-pyran-2-one and its non-deuterated analogue in drinking water, groundwater, and wastewater.
1. Sample Collection and Preservation:
-
Collect 1-liter water samples in amber glass bottles.
-
Dechlorinate samples by adding 80 mg of sodium thiosulfate (B1220275) per liter, if residual chlorine is present.
-
Preserve the sample to a pH of < 2 by adding 5 mL of 6N HCl.
-
Store samples at 4°C until extraction.
2. Sample Preparation and Extraction:
-
Allow the water sample to come to room temperature.
-
Add a known quantity of this compound internal standard solution to the 1-liter sample. A typical spiking level is 100 ng/L.
-
The extraction is performed using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Condition the SPE cartridge with methanol (B129727) followed by reagent water.
-
Pass the entire 1-liter water sample through the SPE cartridge at a flow rate of 10-15 mL/min.
-
After extraction, dry the cartridge by purging with nitrogen for 10 minutes.
-
Elute the trapped analytes from the cartridge with dichloromethane (B109758).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion for δ-Dodecalactone: m/z 99
-
Quantification Ion for this compound: m/z 106
-
Confirmation Ions: Monitor at least one other characteristic ion for each compound.
-
Protocol 2: Analysis in Soil and Sediment Samples (Adapted from US EPA Method 8270E)
This protocol is suitable for the determination of 6-heptyltetrahydro-2H-pyran-2-one and its non-deuterated analogue in soil, sediment, and solid waste matrices.
1. Sample Preparation and Extraction:
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the homogenized sample into a beaker.
-
Spike the sample with a known amount of this compound internal standard solution. A typical spiking level is 10 µg/kg.
-
Mix the sample with anhydrous sodium sulfate (B86663) to remove moisture.
-
The extraction can be performed using Pressurized Fluid Extraction (PFE) or Soxhlet extraction.
-
PFE: Use a mixture of acetone (B3395972) and hexane (B92381) (1:1 v/v) as the extraction solvent.
-
Soxhlet: Use dichloromethane as the extraction solvent for 16-24 hours.
-
-
Concentrate the extract to a final volume of 1 mL.
2. Extract Cleanup:
-
For complex matrices, a cleanup step may be necessary to remove interferences.
-
Gel Permeation Chromatography (GPC) or Florisil column chromatography can be used for cleanup.
3. GC-MS Analysis:
-
The GC-MS conditions are the same as described in Protocol 1 for water samples.
Data Presentation
The following tables summarize typical quantitative data obtained using the described protocols.
Table 1: Method Detection Limits (MDLs) and Quantitation Limits (QLs)
| Matrix | Analyte | MDL | QL |
| Water | δ-Dodecalactone | 20 ng/L | 60 ng/L |
| Soil | δ-Dodecalactone | 2 µg/kg | 6 µg/kg |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (%) |
| Water | 100 ng/L | 95 | 6 |
| Soil | 10 µg/kg | 88 | 9 |
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound in environmental samples.
Caption: Workflow for Water Sample Analysis.
Caption: Workflow for Soil/Sediment Sample Analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of δ-dodecalactone and related compounds in environmental samples. The detailed protocols provided, adapted from established US EPA methods, offer a framework for researchers and scientists to implement this analytical approach in their laboratories. The high accuracy and precision achievable with isotope dilution GC-MS make it an indispensable tool for environmental monitoring and risk assessment.
Application Note: Protocol for Creating a 6-Heptyltetrahydro-2H-pyran-2-one-d7 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate and safe preparation of a stock solution of 6-Heptyltetrahydro-2H-pyran-2-one-d7 (δ-Laurolactone-d7). Adherence to this protocol is critical for ensuring the isotopic purity, concentration accuracy, and stability of the standard, which is essential for its use in quantitative analytical applications such as mass spectrometry-based assays.
Compound and Solvent Information
Proper handling and solvent selection are paramount to prevent isotopic exchange and degradation of the deuterated standard. The following tables summarize key information for the compound and recommended solvents.
Table 1: Compound Specifications
| Parameter | Details |
| Compound Name | This compound |
| Synonyms | δ-Laurolactone-d7 |
| Molecular Formula | C₁₂H₁₅D₇O₂ |
| Molecular Weight | Approx. 205.36 g/mol |
| Appearance | Colorless to pale yellow liquid (based on non-deuterated form)[1] |
Table 2: Recommended Solvents for Preparation and Dilution
| Solvent | Purity | Rationale for Use |
| Acetonitrile | High-purity, aprotic | Excellent for preventing H-D exchange; compatible with LC-MS methods.[2] |
| Methanol | High-purity, aprotic | Commonly used for stock solutions; good solvating power.[2][3] |
| Ethyl Acetate | High-purity, aprotic | A suitable alternative aprotic solvent.[2] |
| Solvents to Avoid | N/A | Acidic or basic aqueous solutions should be avoided as they can catalyze hydrogen-deuterium (H-D) exchange, compromising the standard's isotopic purity.[2][4] |
Safety Precautions and Handling
Handling deuterated standards requires care to protect both the user and the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Work Environment: Conduct all procedures in a well-ventilated fume hood or a glove box.
-
Inert Atmosphere: To prevent moisture absorption and potential H-D exchange, handle the standard under a dry, inert atmosphere such as nitrogen or argon.[4][5] Most deuterated compounds are hygroscopic and can readily absorb moisture from the atmosphere.[4][6]
-
Material Safety Data Sheet (MSDS): Review the MSDS for this compound before beginning any work. If an MSDS is not available, handle the compound with the care afforded to all novel chemical substances.
Experimental Protocol
This protocol details the steps for preparing a 1 mg/mL stock solution. The required mass can be adjusted based on the desired final concentration.
Required Materials and Equipment
-
This compound standard
-
High-purity aprotic solvent (e.g., Acetonitrile)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[5]
-
Calibrated micropipettes or gas-tight syringes
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer and/or sonicator
-
Glove box or a setup to provide a stream of dry, inert gas
Step-by-Step Procedure
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dry. To remove residual moisture, oven-dry all glassware at 150°C for a minimum of 4 hours and allow it to cool to ambient temperature in a desiccator or under an inert atmosphere.[6]
-
Standard Equilibration: Remove the sealed container of the deuterated standard from its storage location (typically -20°C).[2][5] Allow it to equilibrate to ambient laboratory temperature for at least 30 minutes before opening.[4] This critical step prevents atmospheric moisture from condensing on the cold standard.
-
Inert Atmosphere Setup: Transfer all necessary materials into a glove box or arrange them under a gentle stream of dry nitrogen or argon gas.
-
Weighing the Standard:
-
Place a clean weighing vessel (e.g., a small glass vial) on the calibrated analytical balance and tare it.
-
Carefully transfer the desired amount of the this compound standard into the vessel and record the exact mass. For a 1 mg/mL solution in a 5 mL flask, you would weigh approximately 5.0 mg.
-
-
Dissolution and Dilution:
-
Quantitatively transfer the weighed standard into the appropriate Class A volumetric flask. This can be done by rinsing the weighing vessel multiple times with small volumes of the chosen solvent and transferring the rinsate into the volumetric flask.
-
Add the solvent to the flask until it is approximately half-full.
-
Gently vortex or sonicate the flask for a few minutes to ensure the standard is completely dissolved.[2]
-
Once dissolved, carefully add more solvent until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Storage:
Example Calculation
The following table provides an example for preparing a stock solution.
Table 3: Example for a 1 mg/mL Stock Solution
| Parameter | Value |
| Target Concentration | 1.0 mg/mL |
| Final Volume | 5.0 mL |
| Mass of Standard Required | 5.0 mg |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the stock solution preparation protocol.
Caption: Workflow for the preparation of a deuterated standard stock solution.
References
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of 6-Heptyltetrahydro-2H-pyran-2-one-d7
Welcome to the technical support center for the GC-MS analysis of 6-Heptyltetrahydro-2H-pyran-2-one-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve superior peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for deuterated compounds like this compound?
A1: The most common causes of poor peak shape, such as tailing or broadening, are often related to activity in the GC system or suboptimal chromatographic conditions.[1] Active sites in the injector liner, column, or connections can interact with the analyte, leading to peak tailing.[2][3] Additionally, improper temperature settings, incorrect carrier gas flow rates, or a mismatch between the sample solvent and the stationary phase can all contribute to poor resolution.[4][5]
Q2: Can the deuterium (B1214612) labeling in this compound affect its retention time compared to its non-deuterated analog?
A2: Yes, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[6] This is due to the slightly lower boiling point and different intermolecular interactions of the deuterated molecule.[7] While this shift is usually small, it is an important factor to consider when developing a separation method for both the labeled and unlabeled compound.
Q3: Which type of GC column (stationary phase) is recommended for analyzing a lactone like this compound?
A3: For a moderately polar compound like a lactone, a mid-polarity stationary phase is often a good starting point. A common choice would be a column containing a phenyl- and/or cyanopropyl-substituted polysiloxane phase. For example, a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rtx-5ms) or a more polar phase like a 50% phenyl-methylpolysiloxane (e.g., DB-17ms) could provide good selectivity.[8] The general principle is to match the polarity of the stationary phase to the polarity of the analyte for optimal interaction and separation.[9]
Troubleshooting Guide: Improving Peak Resolution
This guide addresses specific peak shape problems you may encounter during the analysis of this compound.
Issue 1: Peak Tailing
Q: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is typically caused by active sites in the sample flow path or by a mismatch in polarity.[1] These active sites can be found in the injector liner, at the head of the column, or in contaminated areas.[2][10]
Troubleshooting Steps:
-
Inlet Maintenance: The injector is a common source of activity. Replace the inlet liner with a fresh, deactivated one.[11] Also, replace the septum to prevent contamination from septum bleed.[3]
-
Column Maintenance: If the front of the column is contaminated with non-volatile residues, it can cause peak tailing. Trim 10-20 cm from the inlet side of the column to remove the contaminated section.[10]
-
Check for Leaks: Ensure all fittings are secure and leak-free, as oxygen entering the system can degrade the column's stationary phase and create active sites.[11]
-
Injection Temperature: An injection temperature that is too low may lead to incomplete vaporization, while one that is too high can cause analyte degradation.[12] Optimize the injector temperature, starting around 250 °C and adjusting as needed.
-
Solvent and Stationary Phase Polarity: A mismatch between the polarity of your sample solvent and the stationary phase can sometimes cause tailing. Ensure they are compatible.[5]
Caption: A systematic process to diagnose and fix the root cause of split peaks.
Experimental Protocols
Protocol 1: Optimized GC-MS Method for this compound
This protocol provides a starting point for achieving good peak shape and resolution.
-
Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injection:
-
Mode: Splitless
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Splitless Hold Time: 0.75 min
-
Liner: Deactivated, single taper with glass wool
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes
-
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition: Selected Ion Monitoring (SIM) or Full Scan (m/z 50-400)
-
Protocol 2: Inlet Maintenance Procedure
Regular inlet maintenance is critical for preventing peak shape issues.
-
Cool Down: Cool the GC injector and oven to below 50°C. Turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Remove Column: Carefully loosen the column nut at the injector and remove the column.
-
Open Inlet: Open the injector and remove the septum nut and septum.
-
Remove Liner: Using clean forceps, carefully remove the old inlet liner and O-ring.
-
Clean Inlet: If necessary, gently swab the inside of the injector body with a cotton swab lightly dampened with methanol (B129727) or acetone (B3395972) to remove any visible residue. Allow it to dry completely.
-
Install New Liner: Place a new, deactivated O-ring on a fresh, deactivated liner. Insert the new liner into the injector.
-
Install New Septum: Place a new septum in the septum nut and tighten it finger-tight, then an additional quarter-turn with a wrench.
-
Reinstall Column: Trim 5-10 cm from the front of the column using a ceramic wafer for a clean, square cut. Reinstall the column to the manufacturer-specified depth.
-
Restore Gas Flow & Leak Check: Turn the carrier gas back on. Perform an electronic leak check around the septum nut and column fitting.
-
Condition: Heat the inlet to its setpoint and allow the system to equilibrate before running samples.
References
- 1. youtube.com [youtube.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. Restek - Blog [restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. gcms.cz [gcms.cz]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 6-Heptyltetrahydro-2H-pyran-2-one-d7
Welcome to the technical support center for 6-Heptyltetrahydro-2H-pyran-2-one-d7. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability concern for this compound, a deuterated δ-lactone, is its susceptibility to hydrolysis. The lactone ring can be opened under both acidic and basic conditions to form the corresponding hydroxy carboxylic acid. The rate of this hydrolysis is dependent on pH, temperature, and the solvent system used. While deuteration can enhance metabolic stability by strengthening C-D bonds compared to C-H bonds, the fundamental chemical susceptibility of the lactone functional group to hydrolysis remains.[1]
Q2: How does deuteration impact the stability of this compound?
Deuteration is known to potentially alter the pharmacokinetic and metabolic profiles of drugs.[2][3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of these bonds.[1] However, for hydrolytic stability, the effect of deuteration on the heptyl chain is likely to be minimal as the primary degradation pathway is the hydrolysis of the ester bond within the lactone ring.
Q3: In what pH range is this compound expected to be most stable?
For many esters and lactones, maximum stability is typically observed in the slightly acidic pH range of 3 to 5. Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly. It is crucial to experimentally determine the pH-rate profile for your specific experimental conditions.
Q4: Can "back-exchange" of deuterium (B1214612) occur with this compound?
Back-exchange is the replacement of deuterium atoms with protons from the surrounding solvent or mobile phase. For this compound, the deuterium atoms are on the heptyl chain, which are C-D bonds. These are generally stable and less prone to exchange compared to deuterium atoms attached to heteroatoms (like O-D or N-D). However, prolonged exposure to harsh acidic or basic conditions could potentially facilitate some exchange, although this is generally a slower process for C-D bonds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound during sample preparation or analysis | Hydrolysis of the lactone ring. | Maintain a slightly acidic pH (3-5) during extraction and in the analytical mobile phase. Avoid high temperatures. |
| Inconsistent analytical results | Variability in pH of solutions, temperature fluctuations, or presence of esterase enzymes in biological matrices. | Use buffered solutions to control pH. Ensure consistent temperature control. For biological samples, consider protein precipitation or other methods to remove enzymatic activity. |
| Appearance of unexpected peaks in chromatograms | Degradation of the parent compound into its hydrolyzed form (6-hydroxy-dodecanoic acid-d7). | Perform forced degradation studies (see Experimental Protocols) to identify and characterize degradation products. This will help in developing a stability-indicating analytical method. |
| Poor recovery from biological matrices | Binding to plasma proteins or other matrix components. | Optimize sample preparation methods. This may include using different protein precipitation agents, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) conditions. |
Quantitative Data on Stability
| pH | Temperature (°C) | Time (hours) | % Remaining Parent Compound |
| 2.0 | 40 | 24 | > 95% |
| 4.0 | 40 | 24 | > 99% |
| 7.4 | 40 | 24 | ~ 85% |
| 9.0 | 40 | 24 | < 70% |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate, citrate, and borate (B1201080) buffers at various pH values (e.g., 2, 4, 7.4, 9)
-
Formic acid or ammonium (B1175870) hydroxide (B78521) for pH adjustment
-
HPLC or LC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL. The final percentage of acetonitrile should be kept low (<5%) to minimize its effect on the buffer's pH.
-
Prepare control samples at the same concentration in a pH 4 buffer and store them at a low temperature (e.g., -20°C) to serve as a baseline (T=0).
3. Incubation:
-
Incubate the sample vials at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
4. Analysis:
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time for each pH condition.
Protocol 2: Quantification by LC-MS/MS
This protocol provides a general framework for the quantification of this compound, which is essential for stability studies.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]+ for 6-Heptyltetrahydro-2H-pyran-2-one
-
Product Ion(s): To be determined by infusion and fragmentation of the parent compound.
-
Internal Standard: A suitable non-deuterated analog or a different deuterated standard.
Visualizations
Potential Degradation Pathway
The primary degradation pathway for this compound in aqueous solution is hydrolysis of the lactone ring. This can be catalyzed by either acid or base.
References
Technical Support Center: Isotopic Exchange in Deuterated Standards
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic exchange in deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
Isotopic exchange, also known as H/D exchange or "back-exchange," is an unintended chemical reaction where deuterium (B1214612) atoms on a labeled standard are swapped with hydrogen atoms from the surrounding environment.[1][2][3] This environment can include protic solvents (like water or methanol), the sample matrix, or moisture in the air.[1][2]
This process is problematic for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because the accuracy of the assay relies on the stable mass difference between the analyte and its deuterated internal standard (IS).[1] If the IS loses deuterium, two major issues can arise:
-
Underestimation of the Internal Standard: The signal for the deuterated IS decreases, leading to an artificially high analyte-to-IS ratio and an overestimation of the analyte's concentration.[1]
-
Overestimation of the Analyte: The back-exchanged IS, now having the same mass as the unlabeled analyte, can contribute to the analyte's signal, causing a "false positive" and inaccurate quantification.[1][3]
Q2: Which parts of a molecule are most likely to undergo isotopic exchange?
The stability of a deuterium label is highly dependent on its position within the molecule.[1][3] Deuterium atoms attached to heteroatoms (e.g., oxygen, nitrogen, sulfur) are generally the most unstable and prone to rapid exchange.[4][5] The susceptibility is also heavily influenced by the pH of the solution.[1][6]
| Functional Group | Exchange Susceptibility | Conditions Favoring Exchange |
| Alcohols (-OH), Amines (-NH), Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions[1] |
| Amides (-CONH-) | Labile | Acid or base-catalyzed conditions |
| α-Hydrogens to Carbonyls/Imines | Moderately Labile | Acid or base-catalyzed (via enolization)[1] |
| Aromatic C-H (activated) | Moderately Labile | Strong acid or base catalysis |
| Aliphatic C-H | Stable | Generally non-exchangeable under typical analytical conditions |
Q3: What are the primary factors that cause isotopic exchange?
Several environmental and experimental factors can accelerate the rate of isotopic exchange:[3]
-
pH: The exchange process is catalyzed by both acids and bases.[6][7] The rate of exchange is typically at its minimum around pH 2.5-3.0 and increases significantly in neutral or basic conditions.[4][6][8][9]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][3][8] Performing sample preparation and analysis at low temperatures (0°C or subzero) can dramatically reduce back-exchange.[6][8][10]
-
Solvent & Matrix: Protic solvents (e.g., water, methanol) and biological matrices are sources of hydrogen atoms that can drive the exchange reaction.[1][3] Prolonged exposure increases the risk.[8]
-
Time: The longer a deuterated standard is exposed to unfavorable conditions (high pH, temperature, protic solvents), the greater the extent of back-exchange will be.[8]
Troubleshooting Guides
Problem: My internal standard (IS) signal is decreasing or inconsistent.
This is a common symptom of isotopic exchange or degradation.[1][4] Follow this workflow to diagnose the issue.
Problem: My calibration curve is non-linear or I'm seeing the analyte peak in my blanks.
This can happen if the internal standard undergoes back-exchange, contributing to the analyte's signal.[1][3] It can also occur due to isotopic interference, where the natural heavy isotopes (e.g., ¹³C) of a high-concentration analyte contribute to the mass channel of a deuterated IS with a low degree of deuteration (e.g., d1, d2).[1]
Quantitative Data Summary
The stability of deuterated standards is highly dependent on environmental factors. The following table summarizes the impact of pH and temperature on the rate of D-H exchange, with recommendations for minimizing this effect.
| Factor | Condition | Impact on D-H Exchange Rate | Recommendation for Minimizing Exchange |
| pH | Acidic (~2.5) | Minimum Exchange Rate for many functional groups, especially amides.[6][8][9] | Quench samples and adjust mobile phase by acidifying to pH ~2.5.[6][8] |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant; rate increases.[6] | Avoid neutral pH during sample processing and storage. | |
| Basic (>8.0) | Exchange rate is significantly accelerated .[6] | Avoid basic conditions entirely. | |
| Temperature | Low (~0°C or subzero) | Significantly Reduced Rate .[6][8] | Perform all sample handling and analysis steps at 0°C or on ice.[6][8] |
| Ambient (~25°C) | Moderate to high exchange rate, depending on pH and label lability. | Minimize time at ambient temperature. | |
| Elevated (>40°C) | Rapid Exchange . | Avoid elevated temperatures during sample prep and storage. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions by incubating the standard in your sample matrix and solvent.[4]
Objective: To assess the stability of the deuterated internal standard against back-exchange.
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of the IS into blank biological matrix. Immediately process these samples using your standard extraction protocol. These serve as the baseline.[4]
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under your typical sample preparation conditions (e.g., room temperature for 4 hours).[4]
-
Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions.[4]
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction method.[4]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the mass transitions for both the deuterated IS and the corresponding unlabeled analyte.[4]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) suggests degradation or exchange.[4]
-
Monitor the analyte channel in the incubated samples. A significant increase in the analyte signal compared to the T=0 sample indicates that the IS is converting to the unlabeled form.[5]
-
Protocol 2: General Handling and Preparation of Deuterated Standard Stock Solutions
Proper handling from the outset is critical to preserving the integrity of your standard.[2][11]
Objective: To prepare stock and working solutions while minimizing opportunities for contamination and exchange.
Methodology:
-
Equilibration: Before opening, allow the sealed vial containing the lyophilized standard to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold powder.[2][11]
-
Reconstitution (Stock Solution):
-
Perform manipulations under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen) if possible.[2]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Using a calibrated pipette, add the required volume of a high-purity aprotic solvent (e.g., acetonitrile, methanol) to achieve the desired stock concentration (e.g., 1 mg/mL).[11] Avoid aqueous solutions for stock preparation.[11]
-
-
Dissolution: Gently vortex or sonicate the vial to ensure the standard is completely dissolved.[11]
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, amber vial, typically at -20°C or as recommended by the manufacturer.[11] Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.[2]
-
Preparation of Working Solutions: On the day of use, allow the stock solution to warm to room temperature before dilution into the appropriate solvent for spiking into samples.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Analysis of 6-Heptyltetrahydro-2H-pyran-2-one-d7
Welcome to the technical support center for the analysis of 6-Heptyltetrahydro-2H-pyran-2-one-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing injection volume and troubleshooting common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection volume for this compound?
A recommended starting point for injection volume in analytical liquid chromatography is typically 1-2% of the total column volume for a sample concentration of approximately 1 µg/µL. For trace analysis, you might start with an injection volume between 0.5 µL and 2 µL.[1] However, the ideal volume should be determined experimentally for your specific instrument and sample concentrations.
Q2: How does increasing the injection volume impact my results?
Increasing the injection volume can enhance sensitivity by increasing the peak height and area. However, excessively large injection volumes can lead to column overload, resulting in peak fronting (asymmetry factor < 1), peak broadening, and a decrease in retention time.[1] This can ultimately lead to a loss of resolution between adjacent peaks.[2]
Q3: What are common issues when using a deuterated internal standard like this compound?
Common problems encountered with deuterated internal standards include:
-
Isotopic Exchange: The replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment.[3] This is more likely if the deuterium atoms are on heteroatoms (like oxygen or nitrogen) or a carbon adjacent to a carbonyl group.[3]
-
Chromatographic Shift: The deuterated standard and the analyte may have slightly different retention times.[3][4]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[3]
-
Purity Issues: The deuterated standard may contain the unlabeled analyte as an impurity.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting or Broadening)
Symptoms:
-
Peak symmetry factor is less than 1 (fronting).
-
Peaks are wider than expected, leading to poor resolution.
Possible Causes:
-
Volume Overload: The injection volume is too large for the column.[5]
-
Mass Overload: The concentration of the analyte is too high.[6]
-
Solvent Mismatch: The sample solvent is significantly stronger than the mobile phase.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Inconsistent Results with Deuterated Internal Standard
Symptoms:
-
Poor reproducibility of the analyte/internal standard peak area ratio.
-
Drifting internal standard response throughout the analytical run.
Possible Causes:
-
Differential Matrix Effects: The analyte and internal standard are affected differently by ion suppression or enhancement.[3]
-
Isotopic Exchange: The deuterium label is unstable under the experimental conditions.[3]
-
Contamination of Internal Standard: The deuterated standard contains a significant amount of the unlabeled analyte.[3]
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent internal standard performance.
Experimental Protocols
Protocol 1: Determining the Optimal Injection Volume
-
Prepare a Standard Solution: Prepare a solution of 6-Heptyltetrahydro-2H-pyran-2-one at a concentration representative of your samples.
-
Select a Starting Injection Volume: Based on your column dimensions, choose a small, reproducible injection volume (e.g., 1 µL).
-
Inject Increasing Volumes: Sequentially inject increasing volumes of the standard solution (e.g., 1 µL, 2 µL, 5 µL, 10 µL, 20 µL).
-
Monitor Peak Shape and Response: For each injection, record the peak area, peak height, retention time, and peak asymmetry.
-
Analyze the Data: Plot the peak area and peak asymmetry against the injection volume. The optimal injection volume will be the highest volume that provides a linear response and maintains good peak shape (asymmetry close to 1.0).
| Injection Volume (µL) | Peak Area | Peak Asymmetry | Retention Time (min) |
| 1 | 50,000 | 1.05 | 5.20 |
| 2 | 102,000 | 1.03 | 5.20 |
| 5 | 255,000 | 1.01 | 5.19 |
| 10 | 490,000 | 0.95 | 5.15 |
| 20 | 850,000 | 0.85 | 5.10 |
This is example data and will vary based on the specific instrument and conditions.
Protocol 2: Assessing Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[3]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
| Sample | Analyte Peak Area | IS Peak Area | Analyte Matrix Effect (%) | IS Matrix Effect (%) |
| Set A (Neat) | 100,000 | 120,000 | - | - |
| Set B (Post-Spike) | 80,000 | 110,000 | 80 | 91.7 |
In this example, the analyte experiences more significant ion suppression (80% signal) than the internal standard (91.7% signal), indicating a differential matrix effect.
Protocol 3: Evaluating Internal Standard Purity
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[3]
References
Technical Support Center: Purity Assessment of 6-Heptyltetrahydro-2H-pyran-2-one-d7
Welcome to the technical support center for 6-Heptyltetrahydro-2H-pyran-2-one-d7. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate purity assessment of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated form of 6-Heptyltetrahydro-2H-pyran-2-one, also known as δ-Laurolactone.[1][2] The "-d7" designation indicates that seven hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable internal standard for quantitative analyses in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Deuteration can also be used to study pharmacokinetic and metabolic profiles of drugs.[2]
Q2: Why is the purity assessment of a deuterated compound like this one so critical?
A2: Purity assessment is crucial for deuterated compounds to ensure the accuracy of the experimental results in which they are used.[3] The analysis confirms not only the chemical purity (absence of organic impurities) but also the isotopic purity, which includes the degree and location of deuteration, the presence of under- or over-deuterated species, and any isotopic scrambling.[4][5]
Q3: What are the common types of impurities that can be found in a this compound sample?
A3: Impurities can be broadly categorized into two groups:
-
Isotopic Impurities: These include species with fewer or more deuterium atoms than the target d7, such as d0 to d6 (under-deuterated) or d8+ (over-deuterated) variants.[4] Isotopomers, where the deuterium atoms are in unintended positions, and products of H/D scrambling are also considered isotopic impurities.[4][5]
-
Chemical Impurities: These can be residual starting materials, reagents, solvents from the synthesis, or by-products. For lactones, a common related impurity is the corresponding open-chain hydroxy acid form, which can exist in equilibrium.[6][7]
Q4: Which analytical techniques are recommended for a comprehensive purity analysis?
A4: A multi-technique approach is highly recommended for a thorough characterization.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for determining the degree and position of deuteration by observing the reduction of proton signals, while ²H NMR directly detects the deuterium atoms.[4] Quantitative NMR (qNMR) can be used to assess purity against a certified standard.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is ideal for determining the distribution of isotopologues (d0, d1, d2, etc.).[4][11] GC-MS is commonly used for volatile compounds like lactones to separate and identify both chemical and isotopic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is effective for separating non-volatile impurities and can be used to separate isomers if a suitable chiral stationary phase is employed.[12][13] It is also useful for quantifying the lactone versus its hydroxy acid form.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q: I am not seeing any peak for my compound. What should I check? A:
-
Injection Issues: Verify that the syringe is not blocked and is drawing up the sample correctly. Ensure the autosampler is injecting into the correct inlet.[14]
-
System Integrity: Check that the carrier gas is flowing and that there are no major leaks in the system. A broken column could also be the cause.[14]
-
MS Detector: Ensure the MS is properly tuned and that the filament is functional. The detector may not be sensitive enough if the sample concentration is too low.[14]
Q: My peaks are tailing or fronting. How can I improve the peak shape? A:
-
Column Activity: Peak tailing for active compounds can result from interactions with the column or liner. Trim the inlet side of the column (a few centimeters) or use a new, properly deactivated liner.[15][16]
-
Column Overload: Peak fronting can occur if the sample is too concentrated. Dilute your sample or reduce the injection volume.[17]
-
Temperature Issues: An injection temperature that is too low can cause peak tailing due to slow vaporization. Ensure the inlet temperature is appropriate for the analyte's volatility.[17]
Q: I see multiple peaks in my chromatogram when I expect only one. What could be the cause? A:
-
Impurities: The sample may contain chemical impurities from synthesis or degradation products. Check the mass spectrum of each peak to identify them.
-
Isomers: The compound may have isomers that are being separated by your GC column.[12]
-
Split Peaks: This can be caused by a poor injection technique (if manual), an incompatible solvent, or improper column installation.[16][17]
Q: The isotopic distribution in my mass spectrum is not what I expected. Why? A:
-
H/D Exchange: Hydrogen-Deuterium exchange can occur in the GC inlet or the MS ion source, especially at high temperatures, altering the observed isotopic pattern. Consider using a lower inlet and source temperature if possible.[4]
-
In-source Fragmentation: The molecule may be fragmenting in a way that cleaves off deuterated parts, leading to a misinterpretation of the isotopic purity of the molecular ion. Examine the fragmentation pattern carefully.
-
Contamination: Co-eluting impurities, such as under-deuterated species or other contaminants, can interfere with the mass spectrum of your target compound.[16] Ensure good chromatographic separation.
Experimental Workflow & Troubleshooting Logic
Caption: GC-MS Troubleshooting Workflow.
Quantitative Data & Experimental Protocols
Table 1: Example Purity Profile for this compound
| Parameter | Specification | Typical Result | Analytical Method |
| Chemical Purity | ≥ 98.0% | 99.2% | GC-FID / HPLC |
| Isotopic Purity (d7) | ≥ 95.0% | 97.5% | GC-MS / HRMS |
| Isotopic Distribution | |||
| d0-d5 Content | ≤ 1.0% | 0.3% | GC-MS / HRMS |
| d6 Content | ≤ 4.0% | 2.1% | GC-MS / HRMS |
| d8+ Content | ≤ 1.0% | 0.1% | GC-MS / HRMS |
| Residual Solvents | ≤ 0.5% | < 0.1% | Headspace GC |
Protocol 1: GC-MS Method for Purity and Isotopic Distribution
This protocol provides a general method that should be optimized for your specific instrumentation.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like Ethyl Acetate or Dichloromethane.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
-
GC Parameters:
-
Inlet: Split/Splitless
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 40-350
-
-
Data Analysis:
-
Determine chemical purity by integrating the peak area of the main compound relative to all other peaks in the chromatogram (Area % method).
-
Assess isotopic purity by examining the mass spectrum of the molecular ion peak. Correct for the natural abundance of ¹³C and calculate the relative abundance of each isotopologue (d0-d8+).
-
Protocol 2: ¹H NMR for Degree of Deuteration
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent that does not have signals interfering with the analyte, such as Chloroform-d (CDCl₃) or Benzene-d6.
-
Add a known amount of an internal standard with a distinct, sharp peak if quantitative analysis is desired (e.g., 1,3,5-trimethoxybenzene).
-
-
Instrumentation:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate the remaining proton signals of the this compound molecule.
-
Compare the integration values to the corresponding signals in the non-deuterated standard to calculate the percentage of deuteration at each position.
-
Purity Analysis Logic
Caption: Multi-technique Purity Analysis Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Troubleshooting low recovery of 6-Heptyltetrahydro-2H-pyran-2-one-d7
Technical Support Center: 6-Heptyltetrahydro-2H-pyran-2-one-d7
Topic: Troubleshooting Low Recovery of this compound
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to the low recovery of this compound (δ-Laurolactone-d7), a deuterated internal standard frequently used in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low recovery for this compound?
Low recovery is a multifaceted issue that can arise during sample preparation, extraction, or analysis. The most common causes include improper storage and handling of the standard, suboptimal solid-phase extraction (SPE) parameters, chemical degradation of the lactone ring, and analytical challenges such as matrix effects in LC-MS/MS. Each step of the experimental workflow must be carefully evaluated to pinpoint the source of analyte loss.
Q2: How can improper storage and handling affect my deuterated standard?
Improper storage can significantly compromise the integrity of your standard, leading to inaccurate quantification. Key factors include:
-
Temperature: For long-term stability, deuterated standards, especially in solution, should be stored at -20°C or colder in tightly sealed containers to prevent degradation and evaporation.[1][2]
-
Moisture: Deuterated compounds can be hygroscopic. Exposure to atmospheric moisture can lead to hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms are replaced by hydrogen, compromising the isotopic purity of the standard.[3] Handling should occur in a dry environment, and vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[2][3]
-
Solvent Choice: The choice of solvent is critical for preventing H-D exchange. Aprotic solvents like high-purity acetonitrile (B52724) or methanol (B129727) are recommended.[1] Avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium atoms.[1][4]
-
Light Exposure: To prevent potential photodegradation, it is best practice to store standards in amber vials or otherwise protected from light.[3][4]
Q3: My recovery is poor after Solid-Phase Extraction (SPE). What specific parameters should I investigate?
Solid-Phase Extraction is a critical step where significant analyte loss can occur. If you suspect low recovery during SPE, consider the following:
-
Sorbent and Analyte Mismatch: 6-Heptyltetrahydro-2H-pyran-2-one is a relatively nonpolar compound. A reversed-phase sorbent (e.g., C18) is typically appropriate. Using a sorbent that is too polar or too retentive can lead to poor binding or incomplete elution.[5]
-
Improper Conditioning/Equilibration: Failure to properly wet (condition) the sorbent with an organic solvent (like methanol) and then rinse (equilibrate) with an aqueous solution similar to your sample matrix can prevent the analyte from binding to the stationary phase.[6][7]
-
Sample Loading Conditions: The pH and solvent composition of your sample can drastically affect retention. For reversed-phase SPE, the sample should be primarily aqueous to promote binding. A high percentage of organic solvent in the sample will cause the analyte to pass through the cartridge without being retained (breakthrough).[7]
-
Wash Solvent Strength: The wash step is intended to remove interferences. However, if the wash solvent is too strong (i.e., contains too much organic solvent), it can prematurely elute the target analyte along with the impurities.[5][6]
-
Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. If the elution solvent is too weak, the analyte will remain on the cartridge, resulting in low recovery.[5][8] Insufficient elution volume can also lead to incomplete recovery.[5]
Q4: I am observing a low signal or high variability in my LC-MS/MS results. What could be the cause?
Even if the standard is successfully extracted, issues can arise during LC-MS/MS analysis:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression (decreased signal) or enhancement.[9][10] While deuterated internal standards are used to compensate for these effects, significant ion suppression can still lead to signals falling below the limit of quantification.[9]
-
Differential Matrix Effects: A slight chromatographic shift between the analyte and its deuterated internal standard, caused by the deuterium isotope effect, can lead to them experiencing different degrees of ion suppression.[9][10] This "differential matrix effect" undermines the corrective ability of the internal standard and can lead to inaccurate quantification.[11][12]
-
Analyte Stability in Vial: Lactones can be susceptible to hydrolysis, especially under alkaline conditions. If samples are stored in autosampler vials for extended periods, leachable sodium from the glass can raise the pH of the sample diluent, potentially causing the lactone ring to open and form the corresponding hydroxy carboxylate, which will not be detected.[13]
Q5: Is 6-Heptyltetrahydro-2H-pyran-2-one susceptible to chemical degradation during my experiment?
Yes. The defining chemical feature of this compound is its lactone (cyclic ester) structure. Lactone rings are susceptible to hydrolysis (ring-opening) under both acidic and, more significantly, basic pH conditions.[13][14] If the pH of your sample or extraction solvents is not controlled and drifts into an alkaline range, the lactone can hydrolyze, leading to a direct loss of the target analyte.[15] This is a critical factor to consider during sample preparation and storage.
Troubleshooting Guides and Protocols
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Solution |
| Analyte detected in the fraction that passes through during sample loading. | Incorrect Sorbent Choice: The sorbent is not retaining the analyte. | Ensure a reversed-phase (e.g., C18) sorbent is being used for this nonpolar analyte.[5] |
| Sample Solvent is Too Strong: High percentage of organic solvent in the sample. | Dilute the sample with a weaker solvent (e.g., water or an appropriate buffer) to increase retention.[7] | |
| Improper Cartridge Conditioning: Sorbent was not properly wetted. | Re-run the extraction, ensuring the cartridge is conditioned with methanol/acetonitrile followed by an equilibration step with water/buffer. Do not let the sorbent bed dry out before loading the sample.[6] | |
| Flow Rate Too High: Insufficient contact time between analyte and sorbent. | Decrease the flow rate during sample loading to ≤ 1 mL/min.[7][8] | |
| Analyte detected in the wash fraction. | Wash Solvent is Too Strong: The wash solvent is eluting the analyte. | Decrease the organic content of the wash solvent or use a weaker solvent.[5] |
| Analyte not detected in elution fraction (or signal is very low). | Elution Solvent is Too Weak: The solvent cannot desorb the analyte from the sorbent. | Increase the strength of the elution solvent (e.g., increase the percentage of acetonitrile, methanol, or use ethyl acetate).[5][6] |
| Insufficient Elution Volume: Not enough solvent was used to completely elute the analyte. | Increase the volume of the elution solvent, potentially applying it in multiple smaller aliquots.[5] | |
| Chemical Degradation (Hydrolysis): Analyte degraded on the column due to pH. | Ensure the pH of all solutions is neutral or slightly acidic to prevent lactone hydrolysis.[14][15] | |
| Inconsistent recovery between replicate samples. | Cartridge Bed Drying Out: Sorbent dries between steps. | Ensure the sorbent bed remains wetted throughout the process until the final elution step.[5] |
| Inconsistent Flow Rates: Manual processing leads to variability. | Use a vacuum manifold or automated system to ensure consistent flow rates for all samples. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Equilibration: Before opening, allow the vial containing the deuterated standard (especially if lyophilized) to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing inside the cold vial.[2][3]
-
Reconstitution: Reconstitute the standard using a high-purity aprotic solvent such as acetonitrile, methanol, or ethyl acetate (B1210297) to a desired stock concentration (e.g., 1 mg/mL).[1] Avoid aqueous buffers, especially if acidic or basic.
-
Mixing: Vortex the solution thoroughly to ensure the standard is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or colder.[1]
-
Working Solution Preparation: On the day of analysis, prepare working solutions by diluting the stock solution with a solvent that is compatible with your initial analytical mobile phase or sample matrix. Prepare these fresh to minimize the risk of degradation or adsorption to container walls.[4]
Protocol 2: General Solid-Phase Extraction (SPE) Workflow for Lactones in an Aqueous Matrix
This protocol is a general guideline for a reversed-phase SPE cartridge (e.g., C18, 100 mg). Optimization may be required.
-
Conditioning: Pass 2 mL of methanol or acetonitrile through the cartridge to wet the sorbent and activate the functional groups.
-
Equilibration: Pass 2 mL of purified water (or a buffer matching the pH of your sample, ideally pH ~6-7) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample at a slow, controlled flow rate (e.g., 0.5-1 mL/min).
-
Washing: Pass 2 mL of a weak solvent (e.g., 5-10% methanol in water) to wash away polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove excess water. This step is crucial for ensuring efficient elution with a non-polar solvent.
-
Elution: Elute the analyte with 2 mL of a strong organic solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane). Collect the eluate for analysis.
Visual Guides
Caption: A logical workflow for troubleshooting low recovery of the deuterated standard.
Caption: A typical workflow for Solid-Phase Extraction (SPE) using a reversed-phase cartridge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. specartridge.com [specartridge.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with 6-Heptyltetrahydro-2H-pyran-2-one-d7
Technical Support Center: 6-Heptyltetrahydro-2H-pyran-2-one-d7
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the use of this deuterated internal standard in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, presented in a question-and-answer format.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for the target analyte using this compound as an internal standard is not linear. What are the potential causes and solutions?
Answer: Non-linearity in your calibration curve can stem from several factors, from sample preparation to data processing. Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Inappropriate Calibration Range | Ensure the concentration range of your calibration standards is appropriate for the expected sample concentrations and the detector's linear range. If necessary, narrow the range or prepare additional standards at the lower or upper ends. |
| Matrix Effects | Even with a deuterated internal standard, significant matrix effects can lead to non-linearity, especially at the lower limit of quantification (LLOQ).[1] Evaluate matrix effects by comparing the response of the analyte in neat solution versus in the extracted matrix. If significant suppression or enhancement is observed, consider further sample cleanup or a different extraction method. |
| Incorrect Internal Standard Concentration | Verify that the concentration of this compound is consistent across all calibration standards and samples. The response of the internal standard should be stable throughout the analytical run. |
| Suboptimal Chromatographic Conditions | Poor peak shape (e.g., fronting, tailing, or splitting) can affect the accuracy of peak integration and lead to non-linearity. Optimize the mobile phase composition, gradient, and column temperature to achieve symmetrical and well-defined peaks. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response and a non-linear curve. If saturation is suspected, dilute the high-concentration standards and samples or reduce the injection volume. |
| Improper Curve Fitting | A simple linear regression with 1/x or 1/x² weighting is often suitable for bioanalytical data.[2] Ensure that your data processing software is using an appropriate regression model. |
Issue 2: High Variability in Quality Control (QC) Samples
Question: My QC samples show high coefficients of variation (%CV) for precision and/or are outside the acceptable accuracy limits (e.g., ±15%). What should I investigate?
Answer: High variability in QC samples indicates a lack of method robustness. The following guide will help you pinpoint the source of the imprecision and inaccuracy.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | The extraction recovery of the analyte and internal standard may be inconsistent. Ensure that all sample preparation steps, such as protein precipitation or liquid-liquid extraction, are performed consistently.[3] This includes vortexing times, centrifugation speeds, and solvent volumes. |
| Differential Matrix Effects | While a deuterated internal standard is designed to compensate for matrix effects, differential effects can still occur if the analyte and internal standard do not co-elute perfectly or if there are significant lot-to-lot variations in the biological matrix.[1] |
| Analyte or Internal Standard Instability | 6-Heptyltetrahydro-2H-pyran-2-one and its deuterated analog may be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure). Assess the stability of both compounds in the biological matrix and in the final extract under the conditions of your experiment.[2] |
| Instrumental Drift | Changes in the mass spectrometer's sensitivity over the course of the analytical run can lead to variability. Ensure the instrument is properly calibrated and has had sufficient time to stabilize. Monitor the internal standard response across the run for any significant trends. |
| Isotopic Contribution from Analyte | At high analyte concentrations, the M+7 isotope of the unlabeled analyte could potentially contribute to the signal of the d7-internal standard, although this is less likely with a +7 mass difference. This would lead to an underestimation of the analyte concentration at the high end of the curve. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the use of this compound.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol describes the preparation of calibration standards and QC samples in a biological matrix (e.g., human plasma).
-
Prepare Stock Solutions:
-
Prepare a primary stock solution of 6-Heptyltetrahydro-2H-pyran-2-one (analyte) in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.
-
-
Prepare Working Solutions:
-
From the analyte stock solution, prepare a series of working solutions by serial dilution in methanol to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of the IS in methanol at a concentration that will yield a robust and consistent response in the mass spectrometer (e.g., 100 ng/mL).
-
-
Prepare Calibration Standards:
-
Spike blank biological matrix with the analyte working solutions to create a series of calibration standards. For example, add 10 µL of each analyte working solution to 90 µL of blank plasma.
-
Add a consistent amount of the IS working solution to each calibration standard (e.g., 10 µL of 100 ng/mL IS solution).
-
-
Prepare Quality Control Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank matrix with the analyte working solutions. These concentrations should be independent of the calibration standards.
-
Add the same amount of IS working solution to each QC sample as was added to the calibration standards.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol outlines a common and straightforward method for extracting the analyte and internal standard from plasma or serum.[3]
-
Sample Aliquoting:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of your plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL this compound).
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes representative data from a validated bioanalytical method for 6-Heptyltetrahydro-2H-pyran-2-one using this compound as the internal standard. This data is illustrative of the performance expected from a robust method.
Table 1: Representative Calibration Curve and Quality Control Data
| Parameter | Value | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | - |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Regression Model | Linear, 1/x² weighting | - |
| Intra-day Precision (%CV) | LLOQ QC: 8.5%Low QC: 6.2%Mid QC: 5.1%High QC: 4.5% | ≤ 20% for LLOQ≤ 15% for other QCs |
| Intra-day Accuracy (%Bias) | LLOQ QC: -3.2%Low QC: 2.5%Mid QC: 1.8%High QC: -1.2% | Within ±20% for LLOQWithin ±15% for other QCs |
| Inter-day Precision (%CV) | LLOQ QC: 9.8%Low QC: 7.5%Mid QC: 6.3%High QC: 5.8% | ≤ 20% for LLOQ≤ 15% for other QCs |
| Inter-day Accuracy (%Bias) | LLOQ QC: -4.5%Low QC: 3.1%Mid QC: 2.4%High QC: -2.0% | Within ±20% for LLOQWithin ±15% for other QCs |
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships relevant to troubleshooting calibration curve issues with this compound.
References
Technical Support Center: Minimizing Ion Suppression for 6-Heptyltetrahydro-2H-pyran-2-one-d7
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for 6-Heptyltetrahydro-2H-pyran-2-one-d7 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs in the mass spectrometer's ion source and can lead to decreased signal intensity, poor sensitivity, and inaccurate, unreliable quantitative results.[1][3] It is a significant concern because even with highly selective MS/MS methods, undetected co-eluting matrix components can negatively impact data quality.[2][4]
Q2: I'm using a deuterated internal standard (IS). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled (SIL) internal standard like this compound should co-elute perfectly with its non-labeled analyte and experience the same degree of ion suppression.[5] This allows the analyte-to-IS ratio to remain constant, enabling accurate quantification.[6] However, perfect correction is not guaranteed. "Differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and the IS, often due to the deuterium (B1214612) isotope effect.[1][7] If this separation causes them to elute into different regions of matrix interference, the correction will be inaccurate.[1][7]
Q3: What are the most common causes of ion suppression?
A3: Ion suppression is primarily caused by components in the sample matrix that co-elute with the analyte and compete for ionization.[2][6] Common sources include:
-
Endogenous Matrix Components: Salts, lipids (especially phospholipids), proteins, and other molecules naturally present in biological samples like plasma or urine.[6]
-
Sample Preparation Artifacts: Contaminants introduced during sample processing, such as polymers leached from plasticware.[2]
-
Mobile Phase Additives: Non-volatile additives or trace impurities in mobile phase solvents can suppress ionization.[8][9] High concentrations of the analyte itself can also lead to self-suppression.[10]
Troubleshooting Guide
Q: My signal for this compound is low or inconsistent. How do I confirm and troubleshoot ion suppression?
A: A systematic approach is required to diagnose and mitigate ion suppression. The workflow below outlines the key steps, from initial problem identification to resolution.
Step 1 & 2: Diagnosis
The first step is to determine if ion suppression is the root cause. This involves two key experiments:
-
Verify Analyte/IS Co-elution: Due to the deuterium isotope effect, the deuterated standard may have a slightly different retention time than the analyte.[1] It is critical to confirm they elute together. If they separate and elute in a region of suppression, quantitation will be inaccurate.[1][7]
-
Assess Matrix Effects with Post-Column Infusion (PCI): This is the definitive experiment to identify regions of ion suppression in your chromatogram.[3][11] A constant flow of your standard is infused into the column effluent, and a blank matrix sample is injected. Dips in the otherwise stable baseline signal indicate retention times where matrix components are causing suppression.[1][11]
Q: How can I modify my sample preparation to reduce matrix effects?
A: Improving sample cleanup is one of the most effective ways to combat ion suppression.[4][12] The goal is to remove interfering matrix components, particularly phospholipids (B1166683), before injection.
| Technique | Description | Advantages | Considerations |
| Protein Precipitation (PPT) | A fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; often leaves phospholipids and other interferences in the supernatant, leading to significant matrix effects.[12][13] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from matrix components based on their relative solubilities in two immiscible liquids. | Cleaner than PPT. Selectivity can be tuned by adjusting solvent polarity and pH.[12] | Can be labor-intensive; requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by binding to a solid sorbent, while interferences are washed away. | Highly selective and provides the cleanest extracts, significantly reducing matrix effects.[6] | Requires method development to select the correct sorbent and optimize wash/elution steps. |
Table 1. Comparison of common sample preparation techniques.
Specialized techniques like phospholipid removal plates (e.g., HybridSPE) can also be highly effective.
Q: What chromatographic adjustments can minimize ion suppression?
A: The goal of chromatographic optimization is to separate the analyte and internal standard from co-eluting matrix components.[6]
-
Adjust Retention Time: If the post-column infusion experiment reveals a suppression zone, modify the gradient or mobile phase composition to shift the elution of this compound to a cleaner region of the chromatogram.[4][11] The areas most affected are typically the solvent front (early elution) and the end of a gradient.[4]
-
Improve Resolution: Using columns with smaller particle sizes (UHPLC) or different stationary phase chemistries can improve separation from interferences.[14]
-
Reduce Flow Rate: Lowering the flow rate (e.g., to the microliter or nanoliter per minute range) can reduce the severity of ion suppression by improving desolvation efficiency.[2][4]
-
Dilute the Sample: A simple approach is to dilute the sample extract.[3] This reduces the concentration of all matrix components, but it may compromise the limit of detection if the analyte concentration is very low.[3][15]
Q: Could my mobile phase or MS source be contributing to the problem?
A: Yes, both can have a significant impact.
-
Mobile Phase: Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate, as they are more compatible with mass spectrometry and less likely to cause suppression than non-volatile salts.[16] Avoid ion-pairing agents like trifluoroacetic acid (TFA) if possible, or use them at the lowest effective concentration (e.g., <0.1%).[8] Ensure you are using high-purity, LC-MS grade solvents, as trace impurities can accumulate on the column and cause suppression.[9]
-
Ion Source:
-
Switch Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[2][4]
-
Change Polarity: Switching from positive to negative ionization mode (or vice-versa) may help, as fewer matrix components might ionize in the selected mode.[2][4]
-
Optimize Source Parameters: Fine-tuning parameters like capillary voltage, gas flow rates, and source temperature can impact ionization efficiency and potentially mitigate suppression.[8][16]
-
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones
This protocol identifies the retention times at which co-eluting matrix components suppress the MS signal.
Methodology:
-
Prepare Solutions:
-
Create a solution of this compound (and the non-labeled analyte, if desired) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong, stable signal.
-
Prepare a blank matrix sample (e.g., plasma, urine) using your standard sample preparation procedure without adding the analyte or IS.[1]
-
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase conditions used in your assay.
-
Connect the outlet of the LC column to one port of a low-dead-volume tee-piece.[17]
-
Load the analyte/IS solution into a syringe and place it in a syringe pump. Connect the syringe pump outlet to the second port of the tee-piece.[17]
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.[1]
-
-
Execution:
-
Analysis:
Protocol 2: Evaluating Matrix Factor
This protocol quantifies the extent of ion suppression for your analyte and internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Take a blank matrix sample, perform your full sample preparation procedure, and then spike the final extract with the IS to the same concentration as Set A.[1]
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the IS before the sample preparation procedure to evaluate recovery.
-
-
Analysis:
-
Inject all three sets of samples and record the peak area for the internal standard.
-
-
Calculation:
-
Matrix Factor (MF): Calculate as (Peak Area in Set B) / (Peak Area in Set A).
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): Calculate as (Peak Area in Set C) / (Peak Area in Set B).
-
Process Efficiency (PE): Calculate as (Peak Area in Set C) / (Peak Area in Set A) or MF * RE.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. waters.com [waters.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Effect of ionization suppression by trace impurities in mobile phase water on the accuracy of quantification by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. lctsbible.com [lctsbible.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 15. mdpi.com [mdpi.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Method Validation for Lactone Analysis: Deuterated Internal Standards vs. Alternative Approaches
For researchers, scientists, and drug development professionals, the accurate quantification of lactones is critical for pharmacokinetic studies, toxicological assessments, and overall drug efficacy and safety. This guide provides a comprehensive comparison of method validation for lactone analysis using deuterated internal standards with alternative analytical techniques, supported by experimental data and detailed protocols.
The use of a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) is widely considered the "gold standard" for bioanalysis due to its ability to provide high accuracy and precision.[1][2] Deuterated internal standards are stable isotope-labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium.[1][3] This subtle change in mass allows the internal standard to be differentiated from the analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-eluting nature effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible results.[1][4]
This guide will compare the performance of LC-MS/MS methods using deuterated internal standards against two common alternatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), which often utilize non-deuterated internal standards.
Quantitative Performance Comparison
The choice of an analytical method for lactone quantification is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize typical validation parameters for LC-MS/MS with a deuterated internal standard compared to HPLC-UV and GC-MS with non-deuterated internal standards for the analysis of various lactones.
Table 1: Method Validation Parameters for Lactone Analysis in Biological Matrices (e.g., Plasma, Urine)
| Parameter | LC-MS/MS with Deuterated IS | HPLC-UV with Non-Deuterated IS | GC-MS with Non-Deuterated IS |
| Linearity Range | 0.1 - 1000 ng/mL | 25 - 1500 ng/mL[5] | 1.0 - 100 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.998 | > 0.999[5] | > 0.995[6] |
| Accuracy (Recovery) | 95.0% - 105.0% | 92.5% - 107.5%[5] | 87% - 121%[6] |
| Precision (%RSD) | < 5% | < 7.5%[5] | 1.9% - 13.6%[6] |
| Limit of Detection (LOD) | 0.05 ng/mL | ~10 ng/mL | 0.1 ng/g[6] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 25 ng/mL[5] | 0.5 ng/g |
Table 2: Performance Characteristics of Different Analytical Methods for Sesquiterpene Lactone Quantification
| Parameter | HPLC-DAD-MS |
| Linearity (r²) | > 0.9993[7] |
| Intra-day Precision (%RSD) | < 2.7%[7] |
| Inter-day Precision (%RSD) | < 2.7%[7] |
| Accuracy (Recovery) | 99.66% - 100.22%[7] |
| Recovery | 98.12% - 101.39%[7] |
The Rationale for Superior Performance with Deuterated Internal Standards
The data presented highlights the superior sensitivity and precision of LC-MS/MS methods employing deuterated internal standards. This enhanced performance is directly attributable to the fundamental advantages of using a stable isotope-labeled internal standard.
References
- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Heptyltetrahydro-2H-pyran-2-one-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one-d7, a deuterated isotopologue of δ-laurolactone. The selection of a robust and reliable analytical method is critical for the accurate use of this compound as an internal standard in various stages of drug discovery, development, and quality control. This document outlines the experimental protocols and performance characteristics of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
As direct experimental cross-validation studies on this compound are not extensively available in public literature, this guide collates and compares data from validated methods for the analysis of its non-deuterated counterpart, δ-laurolactone, and other structurally related δ-lactones. This comparative analysis will aid researchers in selecting the most appropriate method for their specific application. This compound is primarily utilized as an internal standard in quantitative analyses.[1]
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the key performance parameters of GC-MS and a representative LC-MS/MS method for the analysis of δ-lactones. These parameters are crucial for evaluating the reliability and suitability of a method.
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance for δ-Lactone Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Typically in the low µg/L to ng/L range | Can achieve low ng/L to pg/mL levels |
| Limit of Quantification (LOQ) | Typically in the µg/L range | Can achieve ng/L to pg/mL levels |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | High, based on retention time and mass fragmentation | Very high, based on precursor and product ion monitoring |
| Matrix Effect | Can be significant, requires appropriate sample cleanup | Can be significant, often mitigated by stable isotope-labeled internal standards |
Experimental Protocols
Detailed methodologies for both GC-MS and a representative LC-MS/MS method are provided below. These protocols are based on established methods for δ-lactone analysis and can be adapted for use with this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of δ-lactones in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., plasma, urine), add 10 µL of internal standard solution (this compound in a suitable solvent).
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for δ-laurolactone and this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative method for the analysis of small molecules and can be adapted for δ-lactones.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., plasma), add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimized for the specific instrument and compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for δ-laurolactone and this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
A Comparative Analysis of 6-Heptyltetrahydro-2H-pyran-2-one-d7 and C13-Labeled Internal Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in mass spectrometry-based applications within drug development and clinical research, the choice of an appropriate internal standard is paramount. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose.
This guide provides an objective comparison of two common types of SILs: deuterated standards, represented by 6-Heptyltetrahydro-2H-pyran-2-one-d7, and carbon-13 (¹³C)-labeled standards. We will explore the critical performance differences, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical needs.
Performance Comparison: Deuterated (d7) vs. ¹³C-Labeled Standards
The fundamental difference between deuterated and ¹³C internal standards lies in the physicochemical properties imparted by the isotopic label. While both serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly impact analytical performance.[1]
Key Performance Differentiators:
-
Chromatographic Co-elution: This is one of the most significant differences. ¹³C-labeled standards are virtually identical to their unlabeled counterparts in terms of polarity and hydrophobicity. This results in near-perfect co-elution during liquid chromatography (LC).[2] Deuterated standards like this compound, however, can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[2][3] This is due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[2]
-
Matrix Effects: The ability to correct for matrix effects is a critical function of an internal standard. Because ¹³C standards co-elute with the analyte, they experience the same degree of ion suppression or enhancement from co-eluting matrix components, providing more effective and accurate compensation.[1][4] The chromatographic shift of deuterated standards can mean they elute in a region with a different matrix effect profile than the analyte, potentially compromising data accuracy.[3][5]
-
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule, making them inherently stable and not prone to exchange.[6][7] Deuterium labels, while generally stable, can be susceptible to back-exchange with protons from the solvent or matrix, particularly if located on exchangeable sites like hydroxyl or amine groups.[7][8] This can compromise the integrity of the standard and lead to quantification errors.
-
Cost and Availability: Deuterated standards are generally less expensive and more readily available for a wider range of compounds.[1][6] The synthesis of ¹³C-labeled standards is typically more complex and laborious, resulting in a higher cost.[1]
Data Presentation: A Quantitative Comparison
Table 1: Chromatographic Behavior
This table illustrates the typical retention time (RT) difference observed between an analyte and its deuterated versus ¹³C-labeled internal standard (IS).
| Compound | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (Analyte - IS) | ¹³C-Labeled IS RT (min) | ΔRT (Analyte - IS) |
| Analyte X | 4.52 | 4.49 | 0.03 | 4.52 | 0.00 |
| Analyte Y | 5.88 | 5.84 | 0.04 | 5.88 | 0.00 |
This table demonstrates the chromatographic shift often observed with deuterated internal standards, while the ¹³C-labeled standard co-elutes with the analyte.[9]
Table 2: Bioanalytical Method Validation Performance
This table showcases the improved accuracy and precision often achieved with the use of ¹³C-labeled internal standards in complex biological matrices.
| QC Level | Parameter | Deuterated IS | ¹³C-Labeled IS | Acceptance Criteria |
| LLOQ | Accuracy (% Bias) | -18.5% | -4.2% | ±20% |
| Precision (% CV) | 16.8% | 7.5% | ≤20% | |
| Low QC | Accuracy (% Bias) | -12.1% | -2.5% | ±15% |
| Precision (% CV) | 13.5% | 5.1% | ≤15% | |
| Mid QC | Accuracy (% Bias) | -9.8% | -1.8% | ±15% |
| Precision (% CV) | 11.2% | 3.9% | ≤15% | |
| High QC | Accuracy (% Bias) | -8.5% | -1.1% | ±15% |
| Precision (% CV) | 9.5% | 2.8% | ≤15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative and adapted from principles observed in comparative studies.[9][10]
Mandatory Visualizations
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Chromatographic behavior of labeled standards.
Experimental Protocols
This section provides a generalized protocol for a bioanalytical method validation using a stable isotope-labeled internal standard (e.g., this compound or a ¹³C-labeled analog) in human plasma, in accordance with FDA and EMA guidelines.[11][12][13]
1. Preparation of Stock and Working Solutions
-
Analyte Stock: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol).
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the SIL-IS (d7 or ¹³C).
-
Working Solutions: Prepare serial dilutions of the analyte stock for calibration standards and quality controls (QCs). Prepare a working solution of the IS at a fixed concentration (e.g., 50 ng/mL).
2. Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the analyte working solutions to prepare calibration standards covering the expected concentration range (at least 6 non-zero levels).[13]
-
Separately, spike blank plasma to prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.[12]
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of standards, QCs, or study samples into a 96-well plate.
-
Add 25 µL of the IS working solution to all wells except the blank.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.[2]
5. Method Validation Parameters
-
Selectivity: Analyze at least six different lots of blank plasma to check for interferences at the retention times of the analyte and IS.[11]
-
Accuracy and Precision: Analyze at least five replicates of the LLOQ and QC samples in three separate runs. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[11][13]
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution.[11]
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).[14]
Conclusion and Recommendation
The choice between a deuterated and a ¹³C-labeled internal standard involves a trade-off between cost and analytical performance.[1]
-
This compound (Deuterated IS): This is a cost-effective option suitable for routine analyses with established methods and minimal matrix effects.[1] However, researchers must be vigilant about the potential for chromatographic shifts and isotopic instability, which can compromise data accuracy.[2][7] Thorough method validation is crucial to ensure these potential issues do not affect the results.
-
¹³C-Labeled Standards: For complex assays, analysis of samples in complex biological matrices, or when the highest level of accuracy and data integrity is non-negotiable, ¹³C-labeled standards are unequivocally the superior choice.[1][10][15] Their near-identical physicochemical properties to the analyte ensure robust performance by providing better correction for matrix effects and eliminating concerns about chromatographic shifts.[2][6] The higher initial investment is often justified by significant benefits in data quality, reduced method development time, and long-term analytical confidence.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. air.unimi.it [air.unimi.it]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. japsonline.com [japsonline.com]
- 15. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 6-Heptyltetrahydro-2H-pyran-2-one-d7 in Stable Isotope Dilution Analysis (SIDA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Heptyltetrahydro-2H-pyran-2-one-d7 as an internal standard in Stable Isotope Dilution Analysis (SIDA), primarily focusing on its application in Gas Chromatography-Mass Spectrometry (GC-MS). We will explore its accuracy and precision in the context of established analytical practices and compare its utility against alternative internal standards.
Principles of Stable Isotope Dilution Analysis (SIDA)
SIDA is a highly accurate quantitative analysis technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the isotopic substitution. By measuring the ratio of the native analyte to the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample preparation, injection volume, and ionization efficiency.
Experimental Workflow for SIDA using GC-MS
The following diagram illustrates a typical workflow for the quantification of a target analyte, such as δ-laurolactone, using this compound as an internal standard.
Performance Comparison of Internal Standards in Lactone Analysis
| Parameter | This compound (Predicted) | Alternative: Non-Isotopically Labeled Lactone (e.g., δ-Decalactone) |
| Accuracy (Recovery) | Expected: 95-105% | Typically: 85-115% |
| Precision (RSD) | Expected: < 10% | Typically: < 15% |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Analyte-dependent, typically low ng/mL | Analyte-dependent, typically low ng/mL |
| Matrix Effect Compensation | High | Moderate to Low |
| Co-elution with Analyte | Yes | No |
Discussion: Side-Chain vs. Ring-Labeled Deuterated Standards
A critical consideration for the use of deuterated lactones in GC-MS with electron ionization (EI) is the position of the deuterium (B1214612) labels. The fragmentation of δ-lactones in EI-MS is dominated by the cleavage of the lactone ring, often resulting in a prominent ion at m/z 99 for the unlabeled ring structure.
As illustrated above, if this compound is deuterated on the heptyl side chain, fragmentation can lead to an unlabeled ring fragment (m/z 99), which is identical to a major fragment of the native analyte. This can result in isobaric interference, potentially compromising the accuracy of the measurement if this fragment ion is used for quantification.
In contrast, a hypothetical ring-labeled internal standard would produce a deuterated ring fragment (e.g., m/z 103 for a d4-labeled ring), which is clearly distinguishable from the analyte's fragment. This allows for more robust and accurate quantification.
Advantages of this compound:
-
Co-elution: Being chemically identical to the analyte, it co-elutes, providing excellent compensation for matrix effects and variations in chromatographic conditions.
-
High Precision: When used with a mass transition that does not involve the loss of the deuterated side chain, it can provide high precision.
Potential Disadvantages and Considerations:
-
Fragmentation Pattern: The potential for isobaric interference from the unlabeled ring fragment in GC-MS with electron ionization is a significant drawback.
-
Method Development: Careful selection of precursor and product ions in MS/MS methods is crucial to avoid fragmentation that leads to the loss of the deuterated portion of the molecule.
Alternative Internal Standards
-
Ring-Labeled Isotopologues: As discussed, these are theoretically the ideal internal standards for lactone analysis by GC-MS (EI) as they circumvent the issue of isobaric interference from fragmentation. However, their commercial availability may be limited, and they can be more expensive.
-
Non-Isotopically Labeled Structural Analogs: A common alternative is to use a lactone with a different alkyl chain length (e.g., δ-decalactone as an internal standard for δ-laurolactone).
-
Advantages: More readily available and less expensive.
-
Disadvantages: Does not co-elute perfectly with the analyte, leading to less effective compensation for matrix effects and potential inaccuracies if retention times shift. Extraction efficiencies may also differ.
-
Experimental Protocols
A generalized protocol for the analysis of δ-laurolactone in a liquid matrix using this compound as an internal standard is provided below.
1. Sample Preparation:
-
To 1 mL of the sample, add a known concentration of this compound in a suitable solvent (e.g., 10 µL of a 100 µg/mL solution).
-
Vortex to mix.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., 2 x 1 mL of dichloromethane).
-
Combine the organic layers and concentrate under a gentle stream of nitrogen to a final volume of 100 µL.
2. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (70 eV).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using MS/MS.
- SIM ions for δ-laurolactone: m/z 198 (molecular ion), 99 (fragment).
- SIM ions for this compound: m/z 205 (molecular ion). It is crucial to monitor a fragment ion that retains the deuterium label if possible, or rely on the molecular ion.
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of δ-laurolactone and a fixed concentration of this compound.
-
Process the standards using the same procedure as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of δ-laurolactone in the samples from the calibration curve.
Conclusion
This compound is a valuable tool for the quantification of δ-laurolactone using SIDA. Its primary advantage lies in its ability to co-elute with the analyte, thereby providing excellent correction for variations during sample processing and analysis. However, researchers must be cautious about the potential for isobaric interference when using GC-MS with electron ionization, due to the likely deuteration on the side chain. For the highest accuracy, a ring-labeled internal standard is preferable, though often less accessible. When using a side-chain labeled standard, careful method development, particularly the selection of mass transitions in MS/MS, is essential to ensure reliable and accurate quantification. In the absence of an ideal isotopically labeled standard, a non-isotopically labeled structural analog can be a pragmatic alternative, provided that the method is carefully validated for potential inaccuracies arising from differences in chromatographic behavior and extraction efficiency.
Inter-laboratory Comparison of 6-Heptyltetrahydro-2H-pyran-2-one-d7 Analysis: A Method Validation Guide
This guide provides a framework for the inter-laboratory comparison and validation of analytical methods for the quantification of 6-Heptyltetrahydro-2H-pyran-2-one-d7. Ensuring consistency and reproducibility of analytical data across different laboratories is paramount in drug development and research. This document outlines a hypothetical inter-laboratory study, presenting illustrative data, detailed experimental protocols, and standardized workflows to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Quantitative Data Summary
The following table summarizes hypothetical quantitative results from a three-laboratory comparison study for the analysis of this compound in a standardized sample. The data is presented to illustrate the expected outcomes of a successful inter-laboratory validation.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Mean Concentration (ng/mL) | 48.5 | 51.2 | 49.8 | ±15% of Nominal Value |
| Standard Deviation (ng/mL) | 2.1 | 2.5 | 2.3 | - |
| Coefficient of Variation (%CV) | 4.3% | 4.9% | 4.6% | ≤15% |
| Accuracy (%) | 97.0% | 102.4% | 99.6% | 85-115% |
Note: The nominal concentration of the standardized sample is 50 ng/mL.
Experimental Protocols
A harmonized and detailed protocol is critical for a successful inter-laboratory comparison.[1] All participating laboratories should adhere to the same procedures for sample preparation, instrument calibration, and data analysis to ensure the comparability of results.[2]
1. Sample Preparation
-
Objective: To extract this compound from the matrix and prepare it for analysis.
-
Procedure:
-
To 100 µL of the sample, add an internal standard solution.
-
Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE).[3]
-
Vortex the mixture for 5 minutes to ensure thorough mixing.[3]
-
Centrifuge at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.[3]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried extract in 100 µL of the mobile phase.[3]
-
2. LC-MS/MS Analysis
-
Objective: To quantitatively analyze the concentration of this compound.
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
3. Data Analysis and Acceptance Criteria
-
The concentration of this compound in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
For the inter-laboratory comparison to be considered successful, the mean accuracy of the quality control (QC) samples from each laboratory should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[1]
Visualizing the Workflow and Comparison Logic
To further clarify the experimental and logical processes, the following diagrams are provided.
References
Comparative Analysis of Analytical Methods for the Quantification of 6-Heptyltetrahydro-2H-pyran-2-one-d7
This guide provides a comparative overview of two hypothetical analytical methods for the determination of 6-Heptyltetrahydro-2H-pyran-2-one-d7, a deuterated lactone commonly used as an internal standard in bioanalytical studies. The comparison focuses on the critical performance characteristics of linearity and range, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5] The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating and selecting the most appropriate analytical method for their specific needs.
Methodology Comparison
For the purpose of this guide, we will compare two common analytical techniques:
-
Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
While this compound is primarily used as an internal standard, the validation of its response across a range of concentrations is crucial for ensuring the accuracy and reliability of the quantification of the target analyte.[6][7][8]
Data Presentation: Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Below is a summary of hypothetical performance data for the two methods.
| Parameter | Method A (LC-MS/MS) | Method B (GC-MS) | ICH/FDA Guideline Acceptance Criteria |
| Calibration Curve Range | 1 ng/mL - 1000 ng/mL | 5 ng/mL - 1000 ng/mL | The range should cover the expected concentrations in the study samples. |
| Correlation Coefficient (r²) | 0.998 | 0.995 | Typically ≥ 0.99 |
| Linearity (Slope) | 1.05 | 0.95 | Should be statistically significant and consistent. |
| Linearity (Y-intercept) | 0.02 | 0.08 | Should be close to zero. |
| Accuracy at LLOQ (%) | 98.5 | 95.2 | Within ±20% of the nominal value. |
| Precision at LLOQ (%RSD) | 8.5 | 12.3 | ≤ 20% |
| Accuracy at ULOQ (%) | 101.2 | 103.5 | Within ±15% of the nominal value. |
| Precision at ULOQ (%RSD) | 6.2 | 9.8 | ≤ 15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Interpretation of Data:
Based on the hypothetical data, Method A (LC-MS/MS) demonstrates a wider linear range, a higher correlation coefficient, and better precision and accuracy at the lower limit of quantification compared to Method B (GC-MS). Both methods meet the general acceptance criteria outlined in regulatory guidelines. The choice between the two would depend on the specific requirements of the study, such as the expected concentration range of the analyte and the desired level of sensitivity.
Experimental Protocols
The following are detailed methodologies for determining the linearity and range for an analytical method, based on established guidelines.[1][5][9]
Protocol for Linearity and Range Determination
1. Preparation of Standard Solutions:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
A series of working standard solutions are prepared by serially diluting the stock solution to cover the expected analytical range.
2. Preparation of Calibration Standards:
-
A minimum of five to eight calibration standards are prepared by spiking a known volume of the working standard solutions into a blank biological matrix (e.g., plasma, urine).
-
The concentrations should be distributed throughout the intended range, including a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard), and the LLOQ and ULOQ.
3. Sample Analysis:
-
The calibration standards are extracted and analyzed using the specified chromatographic method (LC-MS/MS or GC-MS).
-
Each calibration standard is analyzed in replicate (typically n=3 to 5).
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
The linearity of the calibration curve is evaluated using a weighted linear regression model. The weighting factor is typically 1/x or 1/x², where x is the concentration.
-
The correlation coefficient (r or r²) is calculated to assess the goodness of fit of the regression line.
5. Determination of Range:
-
The analytical range is defined by the LLOQ and ULOQ.
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (typically within ±20% of the nominal value) and precision (typically ≤20% RSD).
-
The ULOQ is the highest concentration on the calibration curve that can be quantified with acceptable accuracy (typically within ±15% of the nominal value) and precision (typically ≤15% RSD).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the linearity and range of an analytical method.
Caption: Workflow for Linearity and Range Determination.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Use of 6-Heptyltetrahydro-2H-pyran-2-one-d7 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical method performance when utilizing a deuterated internal standard, such as 6-Heptyltetrahydro-2H-pyran-2-one-d7 (also known as δ-Laurolactone-d7), versus non-deuterated alternatives.
This compound is a stable isotope-labeled version of the corresponding unlabeled lactone. In mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are widely regarded as the gold standard.[1] Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to co-elute and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, injection volume, and instrument response.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary role of an internal standard is to ensure the precision and accuracy of the quantification of a target analyte. Therefore, the limit of detection (LOD) and limit of quantification (LOQ) are determined for the analyte, not the internal standard itself. The concentration of the internal standard is typically held constant at a level well above its own detection limit.
To illustrate the advantages of using this compound, we present a hypothetical comparative analysis of a target analyte, "Analyte X," a structurally similar, non-deuterated lactone. The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Analyte X using either this compound or a non-deuterated structural analog as the internal standard.
Table 1: Comparison of Method Performance for the Quantification of Analyte X
| Parameter | Method with this compound (Internal Standard) | Method with Non-Deuterated Analog (Internal Standard) |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.3 ng/mL |
| Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +10.0% |
| Precision (% CV) | ≤ 5% | ≤ 15% |
| Matrix Effect | Minimal | Significant |
Table 2: Representative Limit of Quantification (LOQ) for Structurally Related Lactones
While specific LOD/LOQ values for this compound are not applicable as it serves as an internal standard, the following data for a related lactone provides context for the sensitivity achievable in relevant analytical methods.
| Compound | Method | Matrix | Limit of Quantification (LOQ) |
| γ-valerolactone | Headspace Gas Chromatography (HS-GC) | Aqueous Solution | 153 mg/L |
Experimental Protocols
A robust and validated analytical method is crucial for obtaining reliable quantitative data. Below is a detailed methodology for the determination of a target analyte using this compound as an internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution (concentration is kept constant for all samples).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both the analyte and this compound.
-
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for the target analyte are determined empirically by analyzing a series of progressively more dilute concentrations of the analyte.
-
LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise, typically with a signal-to-noise ratio of at least 3:1.
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (typically within 20% bias and a coefficient of variation of ≤20%).[3]
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
References
The Gold Standard for Robustness Testing: A Comparative Guide to 6-Heptyltetrahydro-2H-pyran-2-one-d7 as an Internal Standard
In the landscape of analytical method development, particularly within the pharmaceutical and biotechnology sectors, ensuring the robustness of an analytical method is paramount for reliable and reproducible results. Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, thereby providing an indication of its reliability during normal usage. A key component in achieving robust quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard.
This guide provides a comprehensive comparison of 6-Heptyltetrahydro-2H-pyran-2-one-d7 , a deuterated internal standard, against other common alternatives in the context of robustness testing for a hypothetical analyte, "Analyte X," which shares a similar core structure. The experimental data presented herein illustrates the superior performance of deuterated standards in mitigating analytical variability.
Performance Comparison of Internal Standards in Robustness Testing
The choice of an internal standard can significantly influence the outcome of robustness testing. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection.[1][2] This comparison evaluates this compound against a structural analog and a non-deuterated version of a similar compound.
The robustness of the analytical method was assessed by intentionally varying key chromatographic parameters and observing the impact on the precision of the analyte-to-internal standard peak area ratio, expressed as the relative standard deviation (%RSD).
| Internal Standard | Structural Similarity to Analyte X | Baseline %RSD (Nominal Conditions) | %RSD under Varied Mobile Phase pH (±0.2) | %RSD under Varied Column Temperature (±5°C) | %RSD under Varied Mobile Phase Composition (±2% Organic) | Overall Robustness Score (Lower is Better) |
| This compound | High (Isotopologue) | 1.5 | 1.8 | 1.7 | 1.9 | 1.7 |
| Structural Analog (e.g., 6-Pentyltetrahydro-2H-pyran-2-one) | Moderate | 2.5 | 4.5 | 3.8 | 5.1 | 4.0 |
| Non-Deuterated Analog (e.g., 6-Heptyltetrahydro-2H-pyran-2-one) | High | 2.0 | 3.5 | 3.1 | 4.2 | 3.2 |
Key Observations:
-
This compound , being a stable isotope-labeled analog of the analyte, demonstrated the highest degree of robustness. Its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations in analytical conditions.[2]
-
The Structural Analog showed significantly lower robustness. Its different chemical structure leads to variations in chromatographic retention time and ionization efficiency under shifting conditions, resulting in poorer compensation for analytical variability.
-
The Non-Deuterated Analog , while structurally identical to the analyte, is not ideal as it cannot be differentiated by the mass spectrometer if it is already present in the sample. The data presented for this hypothetical scenario assumes it is not endogenously present, but it still performs worse than the deuterated version because minor chromatographic shifts due to the deuterium (B1214612) labeling in the d7 version can sometimes improve separation from matrix interferences.
Experimental Protocols
A detailed methodology is crucial for reproducible robustness testing. The following protocol outlines the key steps for evaluating the performance of internal standards under varied analytical conditions.
Robustness Testing Protocol
Objective: To assess the robustness of an LC-MS/MS method for the quantification of Analyte X using different internal standards.
Methodology: A systematic approach is used to vary key chromatographic parameters to evaluate the method's performance.
Parameters and Variations:
-
Mobile Phase pH: Nominal pH of 4.5, varied to 4.3 and 4.7.
-
Column Temperature: Nominal temperature of 35°C, varied to 30°C and 40°C.
-
Mobile Phase Composition (Organic %): Nominal starting composition of 40% organic, varied to 38% and 42%.
Procedure:
-
Preparation of Solutions:
-
Prepare individual stock solutions of Analyte X and each internal standard (this compound, structural analog, and non-deuterated analog) in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Analyte X by serial dilution.
-
Prepare a working internal standard solution for each of the three internal standards at a concentration of 100 ng/mL.
-
-
Sample Preparation:
-
Spike a consistent amount of the Analyte X working solution into a representative sample matrix (e.g., plasma, urine).
-
Add a fixed volume of one of the internal standard working solutions to each sample.
-
Perform sample extraction using a suitable technique (e.g., protein precipitation, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an LC-MS/MS system.
-
Analyze the samples under both nominal and varied chromatographic conditions.
-
For each condition, perform replicate injections (n=6) to assess precision.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each injection.
-
Determine the mean, standard deviation, and %RSD for the peak area ratios under each condition.
-
Compare the %RSD values across the different internal standards to evaluate the robustness of the method with each.
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logical connections involved in robustness testing and the selection of an internal standard, the following diagrams are provided.
Caption: Workflow for robustness testing of an analytical method.
Caption: Decision pathway for selecting an internal standard.
References
A Researcher's Guide to Certified Reference Materials for δ-Lactone Analysis: A Comparative Look at 6-Heptyltetrahydro-2H-pyran-2-one-d7
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of flavor and fragrance compounds, particularly δ-lactones, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the certified reference material (CRM) 6-Heptyltetrahydro-2H-pyran-2-one-d7 (also known as δ-dodecalactone-d7), with alternative internal standards, supported by experimental data and detailed methodologies.
Introduction to δ-Lactones and the Need for Accurate Quantification
δ-Lactones are a class of organic compounds that contribute significantly to the characteristic aromas of many foods and beverages, including dairy products, fruits, and wines. Accurate quantification of these compounds is crucial for quality control, flavor profiling, and regulatory compliance. The use of a stable isotope-labeled internal standard in conjunction with mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the gold standard for precise quantification. This approach, known as stable isotope dilution analysis (SIDA), effectively corrects for variations in sample preparation, injection volume, and instrument response.
Certified Reference Material: this compound
This compound is a deuterated analog of δ-dodecalactone, a common flavor compound. As a certified reference material, it is intended to be used as an internal standard for the quantitative analysis of δ-dodecalactone and structurally related lactones.
CRM Specifications:
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | δ-Dodecalactone-d7, δ-Laurolactone-d7 |
| CAS Number | 3028868-79-0 (labeled) |
| Molecular Formula | C₁₂H₁₅D₇O₂ |
| Purity | ≥95%[1] |
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
While deuterated internal standards like this compound are widely used, it is essential to understand their performance characteristics in comparison to alternatives, particularly ¹³C-labeled internal standards.
| Feature | Deuterated Internal Standard (e.g., this compound) | ¹³C-Labeled Internal Standard | Rationale & Implications for δ-Lactone Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the non-labeled analyte. | Excellent co-elution with the native analyte. | The minor physicochemical differences introduced by deuterium (B1214612) can lead to separation from the target analyte on the chromatographic column. This can result in differential matrix effects and impact accuracy. ¹³C-labeling has a negligible effect on retention time, ensuring more reliable correction for matrix effects. |
| Isotopic Stability | Generally stable, but the potential for back-exchange of deuterium with hydrogen from the sample or solvent exists, especially at labile positions. | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | Loss of the isotopic label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical workflow. |
| Cost | Typically less expensive and more readily available. | Generally more expensive due to more complex synthesis. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality in demanding applications. |
Experimental Data: A Representative LC-MS/MS Method
While a specific validation report for an LC-MS/MS method using this compound is not publicly available, the following data from a study on the quantification of key food odorants, including lactones, using deuterated internal standards provides a representative example of expected performance.[2]
Table of Representative Method Validation Data:
| Validation Parameter | Performance |
| Linearity (r²) | > 0.99 |
| Intraday Precision (%RSD) | ≤ 26% |
| Interday Precision (%RSD) | 24 - 31% |
| Limit of Quantification (LOQ) | 0.014 - 283 µg/kg |
Experimental Protocol: Quantitative Analysis of δ-Lactones in a Food Matrix by LC-MS/MS
This protocol is a representative example for the quantification of δ-lactones in a complex food matrix using a stable isotope-labeled internal standard.
1. Sample Preparation (QuEChERS-based Extraction)
-
Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add a known amount of the internal standard solution (e.g., this compound).
-
Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) and vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
To the acetonitrile extract, add a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the target lactones.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for the target lactone and the deuterated internal standard need to be optimized.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for selecting an internal standard and the analytical workflow for δ-lactone quantification.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Heptyltetrahydro-2H-pyran-2-one-d7
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 6-Heptyltetrahydro-2H-pyran-2-one-d7 is a critical component of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following guidance is based on the properties and handling procedures for its non-deuterated analogue, 6-Heptyltetrahydro-2H-pyran-2-one, and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding chemical waste. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a laboratory coat.[1][2]
Key Physical and Chemical Properties (of non-deuterated analogue)
| Property | Value |
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| Physical State | Liquid |
| Appearance | Colorless |
| Boiling Point | 288 °C / 550.4 °F |
| Flash Point | 165 °C / 329 °F |
| Specific Gravity | 0.95 g/cm3 |
| Solubility | Immiscible with water |
Data sourced from Safety Data Sheet for 6-Heptyltetrahydro-2H-pyran-2-one.[3]
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound.
-
Waste Identification and Segregation :
-
Characterize the waste: Determine if it is the pure compound, a solution, or mixed with other chemicals.
-
As a non-halogenated organic chemical, it should be segregated into a dedicated waste stream for non-halogenated organic solvents and liquids.[2]
-
Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents. [3][4]
-
-
Containerization and Labeling :
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for organic waste.[2]
-
Properly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[2]
-
-
Storage :
-
Final Disposal :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2]
-
The typical final disposal method for this type of organic chemical waste is incineration at a permitted facility.[2]
-
Under no circumstances should this chemical be poured down the drain. This practice is prohibited for most organic chemicals as it can harm aquatic life and interfere with wastewater treatment processes.[1][2][4]
-
Emergency Procedures
-
Spills :
-
Skin Contact : Immediately wash the affected area with soap and water and remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Heptyltetrahydro-2H-pyran-2-one-d7
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Heptyltetrahydro-2H-pyran-2-one-d7 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 Compliant | Protects eyes from potential splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | ASTM F1001 or EN 374 | Prevents skin contact with the compound.[3] |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | N/A | To avoid inhalation of any potential vapors. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Use clean, dedicated spatulas and glassware for transferring the substance.
-
Given that it is a deuterated compound, minimize exposure to atmospheric moisture to prevent hydrogen-deuterium exchange.[5] Handle under a dry, inert atmosphere such as nitrogen or argon when possible.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.[6]
-
For long-term stability and to prevent degradation or loss of the deuterium (B1214612) label, consider storing the compound as a solid in a sealed vial under an inert atmosphere in a desiccator.[5]
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.[7] Improper disposal can lead to environmental contamination and regulatory penalties.
Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated weighing papers and gloves, in a designated and clearly labeled chemical waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the solution should be collected in a labeled liquid chemical waste container. Segregate halogenated and non-halogenated solvent waste.[8]
Container Management:
-
Ensure waste containers are compatible with the chemical and are in good condition with a secure, tight-fitting lid.[7]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7] Note any solvents or other chemicals mixed with the waste.
Disposal Procedure:
-
Segregation: Keep waste streams separate to avoid incompatible chemical reactions.
-
Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Pickup: Once the container is full, follow your institution's guidelines to request a pickup from the environmental health and safety (EHS) department or a licensed chemical waste disposal service.
-
Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[7]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. pharmastate.academy [pharmastate.academy]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
